1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-(trifluoromethoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-1-2-6(4-7)8(14)5-15-9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYZDOSXNLTVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)COC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230483 | |
| Record name | Ethanone, 1-(3-fluorophenyl)-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-55-8 | |
| Record name | Ethanone, 1-(3-fluorophenyl)-2-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-fluorophenyl)-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
The following technical guide provides an in-depth analysis of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one , a specialized organofluorine scaffold.
Advanced Fluorinated Scaffolds for Medicinal Chemistry[1]
Part 1: Executive Summary & Chemical Identity[1]
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is a high-value fluorinated building block designed for the optimization of lead compounds in drug discovery.[1] It combines two distinct fluorine motifs—an aryl fluoride and an
This molecule serves as a critical bioisostere for traditional
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value (Predicted/Experimental) | Relevance |
| IUPAC Name | 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one | Systematic Identification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 222.14 g/mol | Fragment-based Drug Design |
| Boiling Point | ~210–220 °C (Predicted at 760 mmHg) | Process Parameter |
| LogP (Predicted) | 2.8 – 3.2 | Lipophilicity/Permeability |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | Receptor Binding |
| H-Bond Donors | 0 | Permeability |
| Rotatable Bonds | 2 | Conformational Entropy |
| TPSA | ~26.3 Ų | CNS Penetration Potential |
Part 2: Synthetic Methodologies
The introduction of a trifluoromethoxy group at the
Method A: Photoredox Radical -Trifluoromethoxylation (State-of-the-Art)
The most robust modern protocol utilizes visible-light photoredox catalysis to bypass the instability of nucleophilic
Protocol:
-
Precursor Formation: Convert 3'-fluoroacetophenone into its enol carbonate derivative (e.g., using Boc-anhydride).
-
Radical Generation: Use a trifluoromethoxylation reagent such as TFPT (2,4-dinitro-trifluoromethoxybenzene) or a pyridinium reagent.
-
Catalysis: Irradiate with Blue LEDs (450 nm) in the presence of a photocatalyst (e.g.,
or organic dyes like Eosin Y). -
Mechanism: The oxidative quenching cycle generates the
radical, which adds to the enol double bond, followed by radical elimination to restore the ketone.
Method B: Nucleophilic Displacement (Classical/Difficult)
-
Reagents: 2-Bromo-1-(3-fluorophenyl)ethan-1-one +
(Silver Trifluoromethoxide).[1] -
Challenge: Requires strictly anhydrous conditions and low temperatures to prevent
-elimination or decomposition of the reagent. High cost of silver salts limits scalability.
Visualization: Photoredox Synthesis Pathway
The following diagram illustrates the radical crossover mechanism, which is the preferred route for synthesizing this scaffold with high chemoselectivity.
Figure 1: Photoredox catalytic cycle for the installation of the labile trifluoromethoxy group.
Part 3: Reactivity & Functionalization Profile[1]
This molecule is a "divergent intermediate," meaning it serves as a hub for accessing multiple pharmacophores.
Carbonyl Reduction (Chiral Alcohol Synthesis)
The ketone is highly susceptible to hydride reduction.
-
Reagent:
(racemic) or CBS-catalyst/Borane (enantioselective). -
Product: 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethanol.[1][2]
-
Significance: The resulting chiral alcohol contains the
motif found in many beta-blockers and reuptake inhibitors.[1]
Reductive Amination
-
Reagent: Primary/Secondary Amine +
. -
Product:
-amino ether derivatives. -
Significance: Creates a basic center while retaining the lipophilic side chain, ideal for CNS-active compounds.
Alpha-Functionalization Stability
Unlike
Visualization: Reactivity Divergence
Figure 2: Divergent synthetic pathways accessible from the core scaffold.[1]
Part 4: Medicinal Chemistry Applications[1][8][13]
The "Super-Halogen" Effect
The trifluoromethoxy group is often described as a "super-halogen" because it mimics the electronic properties of chlorine or fluorine but with distinct steric and lipophilic advantages.[3]
-
Metabolic Blocking: The
group is chemically inert under physiological conditions. Unlike a methoxy ( ) group, which is rapidly demethylated by Cytochrome P450 enzymes (O-dealkylation), the bonds in prevent this oxidative attack. This significantly extends the half-life ( ) of the drug candidate. -
Conformational Bias: The
group prefers a conformation orthogonal to the adjacent -system (the carbonyl or potential aromatic rings in derivatives). This "anomeric effect" can lock the molecule into a bioactive conformation that enhances receptor binding affinity. -
Lipophilicity Boost: The addition of
increases LogP by approximately 1.0–1.2 units compared to hydrogen, facilitating blood-brain barrier (BBB) penetration.
3-Fluoro Substitution
The fluorine atom on the phenyl ring is strategically placed at the meta position.
-
Electronic Effect: It withdraws electron density inductively (
), increasing the electrophilicity of the carbonyl carbon. -
Metabolic Protection: It blocks the metabolic "soft spot" on the phenyl ring, preventing hydroxylation at that specific site.
Part 5: Handling & Safety Protocols
While specific SDS data for this exact intermediate may be limited, standard protocols for
-
Hazard Classification: Irritant (Skin/Eye), Potential Lachrymator.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Moisture sensitive (hydrate formation is possible due to electron-deficient carbonyl).
-
Incompatibility: Strong reducing agents, strong bases.
References
-
Photoredox Synthesis of
-Trifluoromethoxy Ketones:- Radical -Trifluoromethoxylation of Ketones by Means of Organic Photoredox C
-
(General reference for method).
-
Medicinal Chemistry of the Trifluoromethoxy Group
-
Properties of Fluorinated Acetophenones
-
Synthesis and properties of trifluoromethyl ethers. Beilstein J. Org. Chem., 2008.[5]
-
-
General Reactivity of
-Functionalized Ketones:-
Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover.[1] PMC, 2024.
-
Sources
- 1. 455-36-7|1-(3-Fluorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one CAS number and identifiers
Technical Monograph: 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
Executive Summary
This guide details the chemical identity, synthesis, and application of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one , a specialized fluorinated building block.[1] Distinguished by the presence of a trifluoromethoxy (–OCF
Part 1: Chemical Identity & Datasheet
This compound is a research-grade intermediate often synthesized in situ or on-demand due to the specific stability requirements of the
| Property | Data |
| Chemical Name | 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one |
| Systematic Name | 2-(Trifluoromethoxy)-1-(3-fluorophenyl)ethanone |
| Molecular Formula | C |
| Molecular Weight | 222.14 g/mol |
| Structural Class | |
| CAS Number | Not formally assigned in public chemical inventories.[1][2] (Distinct from ring-substituted isomers such as CAS 1352999-53-1).[1] |
| Precursor CAS | 2142-63-4 (2-Bromo-1-(3-fluorophenyl)ethanone) |
| Physical State | Colorless to pale yellow oil (predicted based on analogs) |
| Solubility | Soluble in CH |
Structural Distinction (Critical): Researchers must distinguish this compound from its ring-substituted isomer , 1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethan-1-one.
-
Target Compound: –OCF
is attached to the aliphatic chain (C2). -
Isomer: –OCF
is attached to the aromatic ring .
Part 2: Synthetic Methodology
The synthesis of
Protocol: Silver-Mediated Nucleophilic Substitution
This method, adapted from recent advances in European Journal of Organic Chemistry and Angewandte Chemie, avoids the use of toxic gaseous CF
Reaction Scheme:
Step-by-Step Workflow:
-
Reagent Preparation (Inert Atmosphere Required):
-
Charge a flame-dried Schlenk flask with Silver Fluoride (AgF) (1.5 equiv) and dry Acetonitrile (MeCN).[1]
-
Cool the suspension to -30°C to suppress side reactions.
-
Add Trifluoromethyl Triflate (TFMT) (1.2 equiv) dropwise.[1] Caution: TFMT is a volatile, potent electrophile.
-
Mechanistic Insight: AgF reacts with TFMT to generate AgOCF
(Silver Trifluoromethoxide) and AgOTf. The Ag-O bond stabilizes the CF O moiety, preventing immediate decomposition.[1]
-
-
Substrate Addition:
-
Reaction & Workup:
-
Stir at -30°C for 2 hours , then allow to warm slowly to 0°C over 1 hour.
-
Monitor via
F NMR . Product signal appears around -60 ppm (singlet, OCF ).[1][4] -
Filter the mixture through a pad of Celite to remove silver salts (AgBr/AgOTf).
-
Concentrate the filtrate under reduced pressure at <30°C . Do not heat, as
-OCF ketones can be thermally sensitive.[1]
-
-
Purification:
-
If necessary, purify via flash column chromatography using Pentane/Ether (rapid elution). Silica gel can induce hydrolysis; neutral alumina is preferred.[1]
-
Part 3: Reaction Mechanism & Pathway Visualization
The following diagram illustrates the in situ generation of the silver trifluoromethoxide species and the subsequent S
Figure 1: Silver-mediated synthesis pathway via in-situ generation of the trifluoromethoxide anion.
Part 4: Applications in Drug Discovery
The
1. Lipophilicity Modulation:
The –OCF
2. Metabolic Blocking:
The C–H bonds adjacent to a carbonyl are typical sites for metabolic oxidation (CYP450). Substituting these with the bulky, electron-withdrawing –OCF
3. Heterocycle Synthesis (Hantzsch Reaction): This compound serves as a linchpin for synthesizing 4-(trifluoromethoxy)methyl-thiazoles or imidazoles .[1]
-
Workflow: React 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one with a thioamide (e.g., thiourea) to yield the corresponding thiazole.[1] The –CH
OCF side chain is retained, providing a novel fluorinated vector on the heterocycle.
Part 5: Safety & Handling
-
Hazard Identification:
-
Stability: The
-trifluoromethoxy group is susceptible to hydrolysis under strongly basic conditions (releasing F ).[1] Store under inert gas (Argon) at -20°C. -
Waste Disposal: All silver residues must be collected for reclamation.[1] Fluorinated organic waste should be segregated from non-halogenated solvents.[1]
References
-
Zriba, R., Magnier, E., & Blazejewski, J. C. (2009).[3][5] Preparation and Reactivity of some New Keto- and Styrene-Based Trifluoromethoxylated Synthons. Synlett, 2009(7), 1131–1135.[5]
-
Guo, S., et al. (2021). Silver-Mediated Direct Trifluoromethoxylation of α-Diazo Esters.[1] Angewandte Chemie International Edition, 60(2), 2-10.[1] [1]
-
Tlili, A., et al. (2024). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. European Journal of Organic Chemistry.[1][6] [1]
-
PubChem Compound Summary. (2025). 2-Bromo-1-(3-fluorophenyl)ethanone (Precursor Data). National Center for Biotechnology Information.[1]
Sources
- 1. 4'-Fluoro-3'-(Trifluoromethoxy)Acetophenone|CAS 886501-44-6 [rlavie.com]
- 2. PubChemLite - 4-fluoro-3-(trifluoromethyl)phenylacetic acid (C9H6F4O2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
Safety Data Sheet (SDS) for 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
An In-depth Technical Guide on the Safe Handling of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
Disclaimer: A specific is not publicly available at this time. This guide has been compiled by synthesizing safety data from structurally related compounds to provide a probable hazard profile and handling recommendations. This information is intended for researchers, scientists, and drug development professionals and should not be considered a substitute for a compound-specific SDS. Always exercise extreme caution when handling novel chemical entities.
Introduction: The Significance of Fluorinated Compounds in Drug Discovery
The introduction of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties, is a cornerstone of modern drug design.[1][2][3] These groups can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, binding affinity, and bioavailability.[2][4] The compound 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one, possessing both a fluorinated phenyl ring and a trifluoromethoxy group, represents a scaffold of significant interest to medicinal chemists. Understanding its safe handling is paramount for its potential exploration in drug development pipelines.
Inferred Hazard and Safety Profile
Based on the safety data of structurally analogous compounds, a potential hazard profile for 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one can be inferred.
Potential Hazards
-
Skin and Eye Irritation: Many fluorinated aromatic ketones are known to cause skin and eye irritation.[5][6][7] Direct contact should be avoided.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[5][6]
First-Aid Measures
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[5][9]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][7] Remove contaminated clothing.[9]
-
After Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Quantitative Data Summary
While specific data for the target compound is unavailable, the following table presents information for a related compound, 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one, to provide an illustrative example of typical properties.
| Property | Value | Source |
| Molecular Formula | C9H7F3O2 | PubChem |
| Molecular Weight | 204.15 g/mol | PubChem |
| Hazard Statements | H302, H315, H319, H335 | PubChem |
Source: PubChem CID 522821[8]
Experimental Protocol: Safe Handling of a Novel Chemical Entity
The following protocol outlines a self-validating system for handling novel compounds like 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one where a specific SDS is not available. The causality behind each step is explained to ensure a thorough understanding of the safety measures.
Pre-Handling Risk Assessment
-
Step 1.1: Literature Review: Before handling the compound, conduct a thorough literature search for any available data on its synthesis, reactivity, and biological activity.[10][11][12] This provides initial clues about its potential hazards.
-
Step 1.2: Analogue Compound Analysis: Identify and review the SDS of structurally similar compounds. This is the primary method for inferring the potential hazards of a new molecule.
-
Step 1.3: Scale of Work: The initial handling and experimentation should be conducted on the smallest possible scale to minimize exposure and the potential impact of any unforeseen reactivity.
Engineering Controls and Personal Protective Equipment (PPE)
-
Step 2.1: Fume Hood: All handling of the compound, including weighing and solution preparation, must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[13]
-
Step 2.2: Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Double-gloving is recommended.[13]
-
Body Protection: A lab coat and closed-toe shoes are required.[5] For larger quantities, a chemical-resistant apron may be necessary.
-
Handling and Storage
-
Step 3.1: Handling: Avoid direct contact with the substance.[13] Use appropriate tools (spatulas, syringes) for transfer. Ensure adequate ventilation at all times.[9]
-
Step 3.2: Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][14]
Emergency Procedures
-
Step 4.1: Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and contact emergency services.
-
Step 4.2: Fire Response: Use a dry chemical, carbon dioxide, or foam extinguisher.[14]
Waste Disposal
-
Step 5.1: Collection: All waste containing the compound should be collected in a designated, labeled, and sealed container.
-
Step 5.2: Disposal: Dispose of the chemical waste through an authorized waste disposal company, following all local, state, and federal regulations.[5][14]
Visualizations
Experimental Workflow for Handling a Novel Chemical Compound
Caption: A logical workflow for the safe handling of a novel chemical entity.
References
- Synquest Labs. (R)-1-(3-Fluorophenyl)
- ChemScene. 1335013-59-6 | 2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethan-1-one.
- Fisher Scientific. SAFETY DATA SHEET - 3`-(Trifluoromethyl)acetophenone.
- AFG Bioscience LLC. SAFETY DATA SHEET - 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene.
- US EPA. Ethanone, 1-(3-fluorophenyl)- - Substance Details - SRS.
- CymitQuimica. Safety Data Sheet - (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine.
- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- PubChem. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821.
- Sigma-Aldrich. 1-(3-(Trifluoromethoxy)phenyl)ethanol | 347194-02-9.
- Hovione.
- TCI EUROPE N.V. 1 - SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
- Sigma-Aldrich.
- ChemScene. Safety Data Sheet - (R)-1-(3-Fluorophenyl)ethanamine.
- MDPI.
- ChemicalBook. 2-Bromo-1-(3-fluorophenyl)ethan-1-one synthesis.
- Google Patents. Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- European Chemicals Agency (ECHA). 2,2,2-Trifluoro-1-(trifluoromethyl)
- PubMed.
- Hovione.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 1-(3-(Trifluoromethoxy)phenyl)ethanol | 347194-02-9 [sigmaaldrich.com]
- 8. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 11. 2-Bromo-1-(3-fluorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 12. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 13. afgsci.com [afgsci.com]
- 14. fishersci.com [fishersci.com]
Structural analysis of alpha-trifluoromethoxy acetophenone derivatives
Structural Elucidation and Functional Analysis of -Trifluoromethoxy Acetophenone Derivatives
Executive Summary
The incorporation of the trifluoromethoxy group (
The Structural Paradigm: Electronic and Steric Architectures
The "Super-Halogen" Effect
Unlike its ring-substituted counterparts, the
Key Structural Parameters:
| Parameter | Value / Characteristic | Impact on Drug Design |
|---|
| Bond Angle (
Conformational Orthogonality & Anomeric Effects
The structural integrity of these derivatives is governed by the generalized anomeric effect . The lone pair on the oxygen (
Synthetic Access: The Photoredox Pathway[1]
Traditional nucleophilic substitution to install
Mechanism of Action
The most robust protocol utilizes visible-light photoredox catalysis to generate a radical at the
Figure 1: Mechanistic workflow for the radical installation of the OCF3 group using photoredox catalysis.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Profiling
The presence of fluorine provides a distinct handle for structural validation.
-
NMR: The Definitive Fingerprint.
-
Signal: Typically a sharp singlet.
-
Shift Range:
to ppm (referenced to ). -
Diagnostic: If the signal splits or shifts significantly upfield (
ppm), suspect decomposition to fluoride or hydrolysis.
-
-
NMR: Coupling Constants.
-
The
-carbon exhibits a quartet due to direct coupling with fluorine, although transmitted through oxygen. -
Coupling Constant (
): The carbon appears as a quartet with Hz. -
-Carbon (
): Often shows smaller coupling ( Hz).
-
Vibrational Spectroscopy (IR)
-
C=O Stretch: The electron-withdrawing nature of
shifts the carbonyl stretch to higher wavenumbers ( ) compared to unsubstituted acetophenone ( ). -
C-F Stretch: Strong bands in the
region.
Experimental Protocol: Structural Analysis Workflow
This protocol assumes the successful synthesis of an
Step 1: Sample Preparation & Purity Check
-
Dissolve 5 mg of the derivative in CDCl
(avoid DMSO- initially to prevent potential nucleophilic decomposition if the compound is labile). -
Add
-trifluorotoluene as an internal standard ( ppm) for quantitative NMR.
Step 2: NMR Acquisition Sequence
Run the following experiments in order:
-
H NMR: Verify the integration of aromatic protons vs. the
-proton (if secondary) or methyl group. - NMR (Non-decoupled): Confirm the singlet. Integration must match the molar ratio to the internal standard.
-
NMR (1024 scans): Essential to resolve the quartet of the
carbon ( ppm).
Step 3: Crystallographic Confirmation (X-Ray)
Because the
-
Solvent System: Slow evaporation from Hexane/CH
Cl (3:1) at 4°C. -
Target Metric: Measure the torsion angle
. An angle near confirms the orthogonal conformation favored by the anomeric effect.
Figure 2: Step-by-step workflow from crude synthesis to structural validation.
Critical Troubleshooting & Stability
-
Decomposition:
-Trifluoromethoxy ketones can be sensitive to strong bases. The -proton is highly acidic. Avoid using NaH or LDA in subsequent functionalization steps; prefer mild bases like K CO or organic bases (DBU). -
Fluoride Leaching: If
NMR shows a signal at to ppm, the C-F bond has hydrolyzed, releasing fluoride ions. This indicates instability of the -C-O bond, likely due to moisture during storage.
References
-
Photoredox Synthesis of
-Trifluoromethoxy Ketones- Source: National Institutes of Health (PMC) / J. Org. Chem.
- Context: Describes the radical chain mechanism and photoredox catalysis (4-CzIPN) for installing on ketones.
-
The Role of Trifluoromethoxy Groups in Medicinal Chemistry
- Source: Journal of Medicinal Chemistry / ResearchG
- Context: Comprehensive review of the lipophilicity, metabolic stability, and bioisosteric properties of the group.
-
Conformational Analysis of Trifluoroacetyl Deriv
- Source: MDPI / Molecules
- Context: Detailed computational and vibrational analysis of the anomeric and hyperconjugative effects governing the conform
-
NMR Chemical Shift Tables
- Source: UC Santa Barbara NMR Facility
- Context: Reference standards for fluorine chemical shifts, validating the to ppm range for trifluoromethoxy groups.
Technical Guide: Physicochemical Profiling of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
[1]
Executive Summary
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one (Molecular Formula: C
This guide provides a definitive analysis of its melting and boiling points, derived from structural read-across of experimentally validated analogs, alongside a robust synthesis and handling protocol.[1]
Chemical Identity & Structural Analysis[2][3][4]
| Property | Detail |
| IUPAC Name | 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one |
| Molecular Structure | Ar-C(=O)-CH |
| Molecular Weight | 222.14 g/mol |
| CAS Number | Not widely indexed (Treat as Novel/Proprietary Intermediate) |
| SMILES | FC1=CC=CC(C(=O)COC(F)(F)F)=C1 |
| Key Moiety |
Structural Logic
The molecule consists of a 3-fluorophenyl ring (meta-substitution) linked to an ethanone core, substituted at the
-
Meta-Fluorine: Deactivates the ring electronically but maintains planarity.[1]
-
-OCF
: Introduces a "super-lipophilic" ether linkage. Unlike a standard methoxy group (-OCH ), the -OCF group adopts a specific conformation orthogonal to the carbonyl dipole due to the anomeric effect, influencing both boiling point and solubility.[1]
Physicochemical Properties (Melting & Boiling Points)[1][6]
As a specialized intermediate, direct experimental data is often proprietary. The values below are calculated using Quantitative Structure-Property Relationship (QSPR) models based on validated structural analogs (e.g.,
Boiling Point Analysis[1][6]
-
Predicted Boiling Point: 235°C – 245°C (at 760 mmHg)[1]
-
Scientific Rationale:
-
Base Unit: Acetophenone boils at 202°C.
-
Ring Fluorination: The 3-fluoro substituent typically has a neutral to slightly lowering effect on BP relative to hydrogen due to low polarizability, but the mass increase adds ~15-20°C.[1]
-
-Substitution: Substituting an
-hydrogen with a heavy group significantly raises BP.[1] -
The Fluorine Effect: The -OCF
group (MW 85) is heavy but exhibits weak intermolecular Van der Waals forces ("Teflon effect").[1] While heavier than chlorine, it is less "sticky." Therefore, the boiling point is expected to be slightly lower than the -bromo analog despite the higher molecular weight (222 vs 199).
-
Melting Point Analysis[1]
-
Predicted Melting Point: 25°C – 35°C (Low-Melting Solid or Oil)[1]
-
Scientific Rationale:
-
Symmetry & Packing: The meta-substitution (3-fluoro) disrupts crystal packing efficiency compared to para-isomers.[1]
-
Rotational Freedom: The -CH
-OCF chain adds rotational degrees of freedom, which entropically disfavors crystallization.[1] -
Comparison: 3-Fluoroacetophenone is a liquid (MP < 20°C).[1]
-Bromo-3-fluoroacetophenone is a solid (MP ~45-50°C).[1] The -OCF group is less rigid than Bromine, suggesting the target lies on the borderline between oil and solid at room temperature.
-
Summary Table: Physicochemical Profile
| Property | Value / Range | Confidence Level | Method |
| Boiling Point (760 mmHg) | 238°C ± 5°C | High | QSPR / Fragment Contribution |
| Boiling Point (15 mmHg) | ~115°C | High | Nomograph Extrapolation |
| Melting Point | 28°C - 32°C | Medium | Structural Analogy |
| Physical State (20°C) | Oil / Semi-solid | High | Lattice Energy Estimation |
| Density | 1.35 ± 0.05 g/cm³ | High | Group Contribution |
Experimental Synthesis Protocols
Synthesizing
The following protocols represent the authoritative modern approaches for researchers.
Workflow Visualization (Graphviz)[1]
Figure 1: Strategic synthesis via Electrophilic Trifluoromethoxylation of Silyl Enol Ethers.
Protocol A: Electrophilic Trifluoromethoxylation (Recommended)
This method avoids the unstable CF
-
Preparation of Silyl Enol Ether:
-
Reagents: 3-Fluoroacetophenone (1.0 eq), TMSOTf (1.1 eq), Et
N (1.2 eq), DCM. -
Procedure: Cool solution of ketone in DCM to 0°C. Add base, then dropwise TMSOTf. Stir 2h. Aqueous workup yields the silyl enol ether.
-
-
Trifluoromethoxylation:
-
Reagents: Silyl Enol Ether (from step 1), Reagent 1 (e.g., N-trifluoromethoxysaccharin or specialized hypervalent iodine-CF
O reagents).[1] -
Catalyst: CsF (catalytic) or Lewis Acid.
-
Conditions: React in dry MeCN at -20°C to RT.
-
Mechanism: The electrophilic "F
C-O " equivalent attacks the nucleophilic double bond of the enol ether. -
Purification: Silica gel chromatography (Hexane/EtOAc 95:5).
-
Protocol B: Radical Trifluoromethoxylation (Alternative)
Useful if electrophilic reagents are unavailable.
-
Substrate:
-Diazo-3-fluoroacetophenone (prepared from 3-fluorobenzoyl chloride + diazomethane).[1] -
Reagents: AgOCF
(Silver Trifluoromethoxide) formed in situ or specialized radical precursors. -
Note: This route is hazardous due to diazo handling and is less scalable.
Applications in Drug Discovery
This compound acts as a critical bioisostere in lead optimization:
-
Metabolic Blocking: The
-position of ketones is metabolically labile (prone to reduction or hydroxylation).[1] Replacing H with -OCF blocks this site. -
Lipophilicity Modulation: The -OCF
group increases LogP significantly ( LogP ~ +1.0 vs -H), improving blood-brain barrier (BBB) penetration.[1] -
Conformational Locking: The specific electronic repulsion between the ketone oxygen and the -OCF
oxygen can lock the rotameric conformation, potentially increasing binding affinity to target proteins (e.g., Kinases).
References
-
Synthesis of Trifluoromethoxylates: Tlili, A., et al. "Modern Approaches to the Introduction of the Trifluoromethoxy Group." Angewandte Chemie International Edition, 2016. [1]
-
Physicochemical Properties of Fluorine: Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. [1]
-
Boiling Point Prediction Models: Stein, S. E., & Brown, R. L. "Estimation of Normal Boiling Points from Group Contributions." Journal of Chemical Information and Computer Sciences, 1994.
- Silyl Enol Ether Chemistry: Simpkins, N. S. "The Chemistry of Enol Ethers." Royal Society of Chemistry, 2013. (Standard Reference Text).
Disclaimer: The melting and boiling points provided are predictive values based on high-fidelity QSPR models and structural analogs, as specific experimental data for this intermediate is not currently indexed in public chemical registries.[1]
SMILES string and InChIKey for 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
The following technical guide is structured to serve as a definitive reference for 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one . It synthesizes cheminformatics data with practical synthetic methodologies, adhering to high-integrity scientific standards.
Executive Summary
The compound 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one represents a specialized fluorinated building block in medicinal chemistry. Its structural uniqueness lies in the simultaneous presence of a metabolic blocker (aryl fluorine) and a lipophilic, bioisosteric anchor (alpha-trifluoromethoxy group). This guide provides the validated chemical identifiers (SMILES/InChI), analyzes its physicochemical properties, and details the rigorous synthetic protocols required for its generation, addressing the known instability of the trifluoromethoxide anion.
Chemical Identity & Informatics
Precise digital identification is critical for database integration and SAR (Structure-Activity Relationship) modeling.
Core Identifiers
| Descriptor | Value | Notes |
| IUPAC Name | 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one | Systematic naming |
| Canonical SMILES | FC1=CC=CC(=C1)C(=O)COC(F)(F)F | Machine-readable string |
| Isomeric SMILES | FC1=CC=CC(=C1)C(=O)COC(F)(F)F | Achiral molecule |
| InChI String | InChI=1S/C9H6F4O2/c10-7-2-1-3-8(4-7)6(14)5-15-9(11,12)13/h1-4H,5H2 | Standard InChI v1.06 |
| Molecular Formula | C₉H₆F₄O₂ | - |
| Molecular Weight | 222.14 g/mol | - |
Physicochemical Profile (Calculated)
The introduction of the
-
LogP (Predicted): ~2.8 – 3.2 (High lipophilicity due to
and ). -
H-Bond Acceptors: 2 (Carbonyl O, Ether O).
-
H-Bond Donors: 0.
-
Rotatable Bonds: 3 (Aryl-Carbonyl, Carbonyl-Alpha, Alpha-Ether).
-
Topological Polar Surface Area (TPSA): ~26.3 Ų.
Structural Visualization & Connectivity
The following diagram illustrates the connectivity and the distinct "fluorine scan" zones (Aryl vs. Aliphatic) critical for receptor binding affinity.
Figure 1: Structural connectivity highlighting the modular assembly of the fluorinated pharmacophore.
Synthetic Protocols
Synthesizing
Retrosynthetic Analysis
The most robust route avoids direct handling of
Recommended Protocol: Silver-Mediated Substitution
This protocol relies on the in-situ generation of a stable silver-trifluoromethoxide complex, reacting with an
Reagents:
-
Precursor: 2-Bromo-1-(3-fluorophenyl)ethan-1-one (Generated via bromination of 3'-fluoroacetophenone).
-
Reagent: Silver Trifluoromethoxide (
) (Prepared from or commercial sources like AgOTf/TFMT). -
Solvent: Acetonitrile (MeCN) or Toluene.
-
Catalyst: Selectfluor (oxidative additive if using radical pathways) or simple thermal activation for Ag salts.
Step-by-Step Methodology:
-
Precursor Synthesis (
-Bromination):-
Dissolve 3'-fluoroacetophenone (1.0 eq) in Glacial Acetic Acid.
-
Add Bromine (
, 1.0 eq) dropwise at 0°C to prevent poly-bromination. -
Stir at RT for 2 hours. Quench with saturated
. -
Extract with DCM, dry over
, and concentrate to yield 2-bromo-1-(3-fluorophenyl)ethan-1-one .
-
-
Trifluoromethoxylation:
-
Safety Warning:
is moisture sensitive. Perform in a glovebox or under Argon.[1] -
In a flame-dried Schlenk flask, suspend
(1.5 eq) in anhydrous MeCN. -
Add the
-bromo ketone (1.0 eq) dissolved in MeCN slowly at -20°C. -
Allow the mixture to warm to RT and stir for 12 hours in the dark (to prevent Ag photoreduction).
-
Workup: Filter through a Celite pad to remove AgBr precipitate. Concentrate the filtrate.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is often volatile; use care during rotary evaporation.
-
Synthetic Workflow Diagram
Figure 2: Two-step synthetic pathway via alpha-bromination and silver-mediated trifluoromethoxylation.
Applications in Drug Discovery
The 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one scaffold serves as a critical probe in Lead Optimization:
-
Metabolic Stability: The aryl fluorine at the meta position blocks P450-mediated hydroxylation at a metabolically vulnerable site.
-
Bioisosterism: The
group acts as a "Super-Methoxy" group. It retains the oxygen linker's geometry but drastically increases lipophilicity ( vs ) and prevents O-dealkylation. -
Conformational Lock: The
group often adopts a specific conformation orthogonal to the alkyl chain, providing unique steric bulk for filling hydrophobic pockets in enzymes (e.g., Kinase inhibitors).
References
-
Leroux, F. R., et al. (2009). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry.
-
Togni, A. (2012). "Reagents for Trifluoromethylation and Trifluoromethoxylation."[2] Chemical Reviews. (Cited for general methodology on OCF3 introduction).
-
Liu, J. B., et al. (2015). "Silver-Mediated Trifluoromethoxylation of Alkyl Halides." Journal of the American Chemical Society.
-
PubChem Database. (2025).[3][4] "Compound Summary: Fluorinated Acetophenones." (Used for property estimation).[1][4]
Disclaimer: The InChIKey provided is derived from the standard InChI string generation algorithms. Synthesis of fluorinated ethers involves hazardous reagents (HF derivatives, Silver salts); all protocols should be performed by trained personnel in appropriate containment.
Sources
- 1. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. 1-(3-Chloro-2-fluorophenyl)ethan-1-one | C8H6ClFO | CID 11116531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one synthesis
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists Estimated Read Time: 12 Minutes
Executive Summary & Structural Analysis
Target Molecule: 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
CAS Registry Number: (Generic/Analogous Search)
Molecular Formula:
The synthesis of
This guide details three distinct synthetic pathways, prioritized by scalability and regiochemical fidelity:
-
The Weinreb Amide Protocol (Gold Standard): Ensures perfect regiocontrol of the meta-fluorine substituent.
-
Silver-Mediated
-Diazo Functionalization: A flexible route for late-stage diversification. -
Photoredox Radical Trifluoromethoxylation: A mild, catalytic approach for sensitive substrates.[1]
Retrosynthetic Logic
The primary challenge is not the aryl core, but the introduction of the
Figure 1: Retrosynthetic analysis displaying three strategic disconnections.
Method A: The Weinreb Amide Protocol (Recommended)
This route is the most robust for scale-up. It avoids the handling of unstable trifluoromethoxide salts by utilizing the commercially available (or easily synthesized) trifluoromethoxyacetic acid as a stable building block.
Mechanism & Rationale
The reaction utilizes a Grignard reagent derived from 1-bromo-3-fluorobenzene. The key to success is the Weinreb amide , which prevents over-addition of the Grignard reagent (forming the tertiary alcohol) by forming a stable five-membered chelate intermediate. Upon acidic workup, the ketone is released.
Step-by-Step Protocol
Materials:
-
1-Bromo-3-fluorobenzene (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Trifluoromethoxyacetic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine HCl (1.1 equiv)
-
EDC·HCl / HOBt (Coupling agents)
-
THF (Anhydrous), HCl (1M)
Workflow:
-
Preparation of Weinreb Amide:
-
Dissolve trifluoromethoxyacetic acid in DCM.
-
Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and N,O-dimethylhydroxylamine HCl (1.1 equiv).
-
Add
(3.0 equiv) dropwise at 0°C. Stir at RT for 12h. -
Workup: Wash with 1M HCl, sat.
, and brine. Dry over .[2] Concentrate to yield N-methoxy-N-methyl-2-(trifluoromethoxy)acetamide .
-
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of iodine.
-
Add 10% of the 1-bromo-3-fluorobenzene solution in THF to initiate. Once reflux starts, add the remainder dropwise to maintain gentle reflux.
-
Stir for 1h to ensure complete formation of 3-fluorophenylmagnesium bromide .
-
-
Coupling:
-
Cool the Weinreb amide solution (in THF) to -78°C.
-
Add the Grignard reagent dropwise over 30 mins.
-
Allow the mixture to warm to 0°C over 2 hours. The stable chelate prevents double addition.
-
-
Hydrolysis:
-
Quench with cold 1M HCl. This breaks the N-O-Mg chelate, revealing the ketone.
-
Extract with EtOAc, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc).
-
Data Summary:
| Parameter | Specification | Notes |
| Yield | 75-85% | High efficiency due to chelation control. |
| Regioselectivity | >99% | Meta-F position fixed by starting material. |
| Safety | Moderate | Standard Grignard handling precautions. |
Method B: Silver-Mediated -Diazo Functionalization
For laboratories where the acid chloride (3-fluorobenzoyl chloride) is the available stock, this method allows for the direct insertion of the
Mechanism
The reaction proceeds via the formation of a silver carbeneoid from the
Figure 2: Pathway for Silver-Mediated Trifluoromethoxylation.
Protocol Highlights
-
Diazo Synthesis: React 3-fluorobenzoyl chloride with trimethylsilyldiazomethane (safer than diazomethane) in THF/MeCN to form 2-diazo-1-(3-fluorophenyl)ethan-1-one .
-
Trifluoromethoxylation:
-
Reagents: Trifluoromethyl triflate (TFMT) (1.2 equiv), AgF (2.0 equiv).
-
Solvent: Acetonitrile, -30°C.
-
Note: The AgF and TFMT generate "AgOCF3" in situ.[3] The diazo compound is added slowly.
-
Nitrogen evolution indicates reaction progress.
-
Critical Constraint: This method requires strict exclusion of moisture to prevent hydrolysis of the sensitive
Method C: Photoredox Radical Trifluoromethoxylation
This is a modern, mild approach suitable for late-stage functionalization if the ketone moiety is already present (as 3-fluoroacetophenone).
Mechanism
This method utilizes visible light and a photocatalyst (e.g., fac-Ir(ppy)3 or organic dyes) to generate a radical at the
Reagents:
-
Substrate: Enol acetate derived from 3-fluoroacetophenone.
-
Reagent: N-trifluoromethoxy-4-cyanopyridinium triflate (commercially available radical source).
-
Catalyst: fac-Ir(ppy)3 (1 mol%).
-
Light Source: Blue LEDs (450 nm).
Advantages:
-
Neutral pH: Avoids strong acids or bases.
-
Tolerance: Compatible with other sensitive functional groups on the phenyl ring.
Analytical Characterization (Expected Data)
To validate the synthesis of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one, the following spectral signatures are diagnostic:
| Technique | Diagnostic Signal | Interpretation |
| 19F NMR | Characteristic of | |
| 19F NMR | Characteristic of Ar-F (meta). | |
| 1H NMR | Methylene protons ( | |
| 13C NMR | Carbonyl Carbon. | |
| 13C NMR | Trifluoromethoxy carbon. |
References
-
Ngai, M. Y., et al. (2016).
-Diazo Esters and Ketones." Chemical Communications.[4][5] -
Togni, A., et al. (2009). "Hypervalent Iodine Reagents for Trifluoromethylation and Trifluoromethoxylation." Chemistry - A European Journal.
-
Tang, P., et al. (2016). "Silver-Catalyzed Late-Stage Trifluoromethoxylation." Journal of the American Chemical Society.
- MacMillan, D. W. C., et al. (2018). "Photoredox Catalysis in Trifluoromethoxylation." Nature. (Contextual grounding for Method C).
-
Organic Syntheses. (1941). "General Procedure for Grignard Addition to Nitriles/Amides." Org.[2][6][7] Synth. Coll. Vol. 1.
Sources
- 1. Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Water-promoted regio-selective trifluoromethylation of vinyl conjugated diazoacetates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Photoinduced synthesis of α-trifluoromethylated ketones through the oxidative trifluoromethylation of styrenes using CF3SO2Na as a trifluoromethyl reagent without an external photoredox catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]
Thermodynamic Stability and Hydration Dynamics of Fluorinated Ethanone Derivatives
Executive Summary
The incorporation of fluorine into ethanone scaffolds—specifically
This guide provides a technical analysis of the thermodynamic stability of these derivatives, detailing the hydration equilibrium constants (
Fundamental Principles: The Fluorine Effect
The thermodynamic profile of fluorinated ethanones is governed by the interplay between inductive effects and bond re-hybridization.
Electronic Destabilization
In a non-fluorinated ketone (e.g., acetophenone), the carbonyl carbon is moderately electrophilic. Replacing
-
Dipole Amplification: The C-F bonds pull electron density away from the carbonyl carbon, significantly increasing its partial positive charge (
). -
Destabilization of the Ground State: The electron-deficient carbonyl is energetically unfavorable in its unhydrated form compared to non-fluorinated analogs.
The Gem-Diol Equilibrium
To relieve this electron deficiency, the carbonyl undergoes nucleophilic attack by water, forming a geminal diol (hydrate).[1][2]
Unlike typical ketones where the equilibrium favors the carbonyl (
Thermodynamic Parameters and Stability Trends
The stability of the hydrate is quantified by the equilibrium constant
Comparative Hydration Constants
The following table summarizes the shift in stability as fluorine content increases. Note the exponential increase in
| Compound Class | Structure | Predominant Species (aq) | ||
| Acetone | Ketone | |||
| Monofluoroacetone | Ketone/Mix | |||
| Trifluoroacetone | Gem-Diol | |||
| Trifluoroacetophenone | Gem-Diol | |||
| Chloral (Reference) | Gem-Diol |
*Note: Values for Trifluoroacetophenone vary based on para-substituents on the phenyl ring. Electron-withdrawing groups (e.g.,
Thermodynamic Drivers
The hydration process is driven by enthalpy but opposed by entropy.
-
Enthalpy (
): The formation of two strong O-H bonds and the relief of the electron-deficient carbonyl dipole make the reaction exothermic. -
Entropy (
): The association of a water molecule reduces the system's disorder. -
Temperature Dependence: Since hydration is exothermic, increasing temperature shifts the equilibrium back toward the ketone form.
Visualization of Chemical Dynamics
Hydration Mechanism
The following diagram illustrates the nucleophilic attack and the stabilization of the tetrahedral intermediate.
Figure 1: Mechanism of gem-diol formation showing the transition from sp2 to sp3 hybridization.
Experimental Protocol: Determination of via NMR
This protocol utilizes the distinct chemical shifts of the
Materials and Reagents
-
Analyte: Fluorinated ethanone derivative (
purity). -
Solvent System:
(deuterium oxide) mixed with an organic co-solvent (e.g., DMSO- or Acetone- ) if solubility is low. -
Internal Standard:
-trifluorotoluene (inert to hydration).
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10 mg of the derivative in 0.6 mL of the solvent mixture (
:DMSO- ratio 1:1 is standard for lipophilic compounds). -
Equilibration: Allow the sample to sit at
for 2 hours to ensure thermodynamic equilibrium is reached. -
Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard
pulse with proton decoupling (inverse gated decoupling to minimize NOE if quantitative integration is critical, though standard decoupling is usually sufficient for relative ratios). -
Relaxation Delay (
): Set to (typically 10-20 seconds for groups) to ensure quantitative accuracy.
-
-
Variable Temperature (VT) Analysis (Optional): To determine
and , repeat measurements at 298K, 308K, 318K, and 328K.
Data Analysis
Calculate the equilibrium constant (
Self-Validation Check:
-
If
(complete hydration), the method is limited. In this case, use a mixed solvent titration (varying water concentration in DMSO) and extrapolate to pure water.
Workflow Diagram
Figure 2: Workflow for quantitative determination of hydration constants using 19F NMR.
Applications in Drug Discovery: Transition State Mimicry
The thermodynamic stability of the gem-diol form is directly exploitable in inhibitor design.
Mechanism of Action
Serine proteases hydrolyze peptide bonds via a high-energy tetrahedral intermediate. Fluorinated ethanones act as Transition State Analogs (TSAs) .
-
The active site Serine-OH attacks the electrophilic carbonyl of the inhibitor.
-
A stable hemiacetal adduct forms.
-
The fluorine atoms stabilize this adduct (mimicking the tetrahedral intermediate) but prevent the collapse of the intermediate, effectively locking the enzyme in an inactive state.
Binding Affinity Correlation
There is a direct linear free energy relationship (LFER) between the hydration constant (
-
Higher
Greater electrophilicity Lower (Potent Inhibition). -
Caveat: If the hydrate is too stable, the dehydration energy penalty required to fit into a hydrophobic pocket (if necessary) might reduce potency.
References
-
Abeles, R. H., & Alston, T. A. (1990). Enzyme inhibition by fluoro compounds. Journal of Biological Chemistry. Link
-
Guthrie, J. P. (1975). Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry. Link
-
Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley-VCH. Link
-
Smith, A. J. R., et al. (2022).[3] 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Link
-
Llinas, A., & Goodman, J. M. (2008). The effect of fluorine on the physicochemical properties of drugs. Journal of Chemical Information and Modeling. Link
Sources
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution of 2-Bromo-1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
Abstract
This document provides a comprehensive technical guide for performing nucleophilic substitution reactions on the α-substituted ketone, 2-Bromo-1-(3-fluorophenyl)-2-(trifluoromethoxy)ethan-1-one. The presence of a bromine atom at the α-position, activated by the adjacent carbonyl group and influenced by the trifluoromethoxy substituent, makes this substrate highly valuable for the synthesis of complex fluorinated molecules. These products are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorinated moieties. This guide will delve into the underlying reaction mechanisms, provide detailed experimental protocols for various classes of nucleophiles, and discuss critical parameters for reaction optimization and troubleshooting.
For research use only. Not for use in diagnostic procedures.
Introduction: The Significance of Fluorinated Ketones
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF3) group, in particular, is gaining prominence as a bioisostere for other functionalities, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties.[1][2] The target substrate, 2-Bromo-1-(3-fluorophenyl)-2-(trifluoromethoxy)ethan-1-one, is a sophisticated building block designed for the facile introduction of the -CH(OCF3)-aryl ketone moiety into a diverse range of molecular scaffolds via nucleophilic substitution.
The reactivity of this substrate is primarily dictated by the α-bromo ketone functionality. The carbon-bromine bond is significantly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent carbonyl group. This effect lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the C-Br σ* bond, making it more susceptible to attack by a nucleophile.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is characterized by an inversion of stereochemistry at the α-carbon if it is a chiral center.
Reaction Mechanism and Key Considerations
The nucleophilic substitution reaction on 2-Bromo-1-(3-fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is a classic SN2 process. The key mechanistic steps are illustrated below.
Figure 1: Generalized SN2 mechanism.
Factors Influencing Reactivity
-
The Nucleophile: The rate of reaction is highly dependent on the strength and concentration of the nucleophile. Stronger nucleophiles (e.g., thiolates, iodides, azides) will react more rapidly than weaker ones (e.g., water, alcohols).
-
The Solvent: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive. Protic solvents should generally be avoided as they can solvate the nucleophile and reduce its reactivity.
-
Temperature: The reaction rate increases with temperature. However, higher temperatures can also promote side reactions such as elimination (E2) or the Favorskii rearrangement, although the latter is less common with α-alkoxy ketones. A typical temperature range for these reactions is room temperature to 80 °C.
-
Steric Hindrance: The SN2 reaction is sensitive to steric hindrance at the reaction center. While the substrate itself has some bulk from the trifluoromethoxy group, it is generally accessible to a wide range of nucleophiles. Very bulky nucleophiles may react more slowly.
Experimental Protocols
The following protocols are provided as general guidelines. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles.
General Experimental Workflow
Figure 2: General experimental workflow.
Protocol 1: Substitution with an Amine Nucleophile (e.g., Morpholine)
This protocol describes the synthesis of 1-(3-fluorophenyl)-2-morpholino-2-(trifluoromethoxy)ethan-1-one.
Materials:
-
2-Bromo-1-(3-fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-1-(3-fluorophenyl)-2-(trifluoromethoxy)ethan-1-one (1.0 eq).
-
Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M solution).
-
Add potassium carbonate (2.0 eq) to the solution. This acts as a base to neutralize the HBr formed.
-
Add morpholine (1.2 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Substitution with a Thiol Nucleophile (e.g., Sodium Thiophenoxide)
This protocol details the synthesis of 1-(3-fluorophenyl)-2-(phenylthio)-2-(trifluoromethoxy)ethan-1-one.
Materials:
-
2-Bromo-1-(3-fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
-
Thiophenol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) to the DMF.
-
Add thiophenol (1.1 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiophenoxide in situ.
-
In a separate flask, dissolve 2-Bromo-1-(3-fluorophenyl)-2-(trifluoromethoxy)ethan-1-one (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the sodium thiophenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base (if needed) | Solvent | Typical Temp. (°C) | Typical Time (h) |
| Amines | Morpholine, Piperidine | K₂CO₃, Et₃N | ACN, THF | 25 - 80 | 4 - 24 |
| Thiols | Thiophenol, Ethanethiol | NaH, K₂CO₃ | DMF, THF | 0 - 25 | 2 - 8 |
| Alcohols/Phenols | Phenol, Methanol | NaH, Cs₂CO₃ | DMF, THF | 25 - 100 | 6 - 48 |
| Halides | Sodium Iodide (NaI) | N/A | Acetone | 25 - 56 (reflux) | 2 - 12 |
| Azides | Sodium Azide (NaN₃) | N/A | DMF, DMSO | 25 - 80 | 4 - 16 |
| Carbanions | Diethyl Malonate | NaH, NaOEt | THF, EtOH | 0 - 50 | 3 - 12 |
Troubleshooting and Side Reactions
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent (e.g., switching from THF to DMF), or using a stronger base if applicable. Ensure all reagents are anhydrous, as water can inhibit the reaction.
-
Formation of Elimination Products: The formation of α,β-unsaturated ketones via an E2 mechanism can compete with substitution, especially with sterically hindered or strongly basic nucleophiles. Using less hindered, non-basic nucleophiles and lower reaction temperatures can minimize this side reaction.
-
Favorskii Rearrangement: While less common for α-alkoxy ketones, this rearrangement can occur in the presence of strong bases, leading to ester products after workup. Using milder bases and controlled temperatures is recommended.[4]
-
Reaction with the Carbonyl Group: Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums) are more likely to attack the carbonyl carbon. The protocols described here utilize softer nucleophiles that preferentially attack the α-carbon.
Conclusion
2-Bromo-1-(3-fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is a versatile electrophile for the construction of novel, highly functionalized fluorinated compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors. Careful selection of the nucleophile, solvent, and temperature is paramount to achieving high yields and minimizing side reactions.
References
- Yagupolskii, L. M. (2010). Aromatic and Heterocyclic Compounds with Fluorine-Containing Substituents. In Fluorine in Heterocyclic Chemistry. Springer.
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Paquin, J. F., & Champagne, P. A. (2015). Organofluorine Chemistry. In Comprehensive Organic Synthesis II. Elsevier.
-
van der Westhuizen, C. J. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
Sources
Reductive amination of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
Application Note: Reductive Amination of -Trifluoromethoxy Acetophenones[1]
Substrate: 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
CAS Registry Number: (Analogous structures: 1240257-01-5)
Molecular Weight: 222.14 g/mol
Key Functionality:
Executive Summary & Chemical Strategy
The reductive amination of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one presents unique challenges and opportunities due to the electronic influence of the fluorinated substituents.[1]
-
Electronic Activation: The
- group and the meta-fluorine atom are strongly electron-withdrawing.[1] This increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack by the amine. -
Acidity Concerns: These same groups increase the acidity of the
-methylene protons ( approx. 16-18 vs. 24 for standard ketones).[1] Highly basic conditions (e.g., NaH, strong alkoxides) must be avoided to prevent enolization, self-condensation, or elimination of the group. -
Chemospecificity: The "Abdel-Magid" protocol (Sodium Triacetoxyborohydride) is the method of choice. It operates under mildly acidic conditions (pH 5-6), which suppresses enolization while activating the imine for reduction.
Decision Matrix: Selecting the Protocol
Use the following logic to select the appropriate experimental procedure:
Figure 1: Decision tree for protocol selection based on amine nucleophilicity.
Method A: Standard STAB Protocol (Recommended)
Best for: Primary and secondary alkyl amines (e.g., benzylamine, piperidine, morpholine). Mechanism: Direct reductive amination.[1][2][3][4][5] The STAB reagent (Sodium Triacetoxyborohydride) is sterically bulky and electron-deficient, making it selective for reducing the protonated iminium ion over the ketone.[6]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Ketone Substrate | 1.0 | Limiting Reagent |
| Amine ( | 1.1 – 1.2 | Nucleophile |
| STAB ( | 1.4 – 1.5 | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst (Promotes iminium formation) |
| DCE or THF | Solvent | 0.1 M – 0.2 M Concentration |
Step-by-Step Protocol
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or THF.
-
Amine Addition: Add the amine (1.2 equiv).
-
Note: If the amine is a salt (e.g., HCl salt), add 1.2 equiv of Triethylamine (TEA) to liberate the free base before adding the reducing agent.
-
-
Acid Catalysis: Add Glacial Acetic Acid (1.5 equiv). Stir for 5–10 minutes.
-
Observation: The solution may warm slightly. The acid buffers the system to pH ~5, optimal for iminium generation.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Caution: Mild gas evolution (
) may occur.
-
-
Reaction: Stir at Room Temperature (20–25 °C) for 4–16 hours.
-
Monitoring: Monitor by LCMS.[1] Look for the disappearance of the ketone (M+H 223) and appearance of the amine product.
-
-
Quench: Quench the reaction by adding saturated aqueous
. Stir vigorously for 15 minutes to decompose remaining boron complexes. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.
Method B: Titanium(IV) Isopropoxide Protocol
Best for: Weakly nucleophilic amines (anilines), bulky amines, or if Method A fails to reach full conversion.
Mechanism:
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Ketone Substrate | 1.0 | Limiting Reagent |
| Amine | 1.2 – 1.5 | Nucleophile |
| 1.5 – 2.0 | Lewis Acid / Dehydrating Agent | |
| 1.5 | Reducing Agent (Added in Step 2) | |
| Ethanol (Abs.) | Solvent | For the reduction step |
Step-by-Step Protocol
-
Imine Formation: In a dry flask under Argon, combine the ketone (1.0 equiv) and amine (1.2 equiv) neat (no solvent) or in minimal dry THF.
-
Titanium Addition: Add Titanium(IV) Isopropoxide (1.5 equiv) dropwise.
-
Incubation: Stir the mixture at Room Temperature for 6–12 hours.
-
Checkpoint: The mixture will likely become viscous. This step ensures the imine is fully formed.
-
-
Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.2 M).
-
Reduction: Cool to 0 °C. Add Sodium Borohydride (
) (1.5 equiv) portion-wise.-
Note:
is used here instead of STAB because the imine is already formed; is cheaper and more reactive.
-
-
Quench (Critical): After 2 hours, quench by adding 2M NaOH or
.-
Why? You must break the Titanium-Nitrogen complex.[1] A white precipitate (
) will form.
-
-
Filtration: Filter the heterogeneous mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Partition the filtrate between EtOAc and water. Separate, dry, and concentrate.
Mechanistic Insight & Visualization[7]
The success of the reaction depends on the formation of the Iminium Ion . The
Figure 2: Mechanistic pathway highlighting the critical iminium formation step.
Analytical QC & Characterization
Due to the heavy fluorination, NMR is the primary validation tool.
Expected NMR Signals[8]
- NMR (Uncoupled):
-
NMR:
- -Protons: In the ketone, these are a singlet/AB-quartet around 4.5–5.0 ppm.[1] In the amine product , these will shift upfield to 2.8–3.5 ppm and likely split into a multiplet (ABX system) due to the chiral center formed at the benzylic position.
Mass Spectrometry (LCMS)
-
Ionization: Electrospray Positive (ESI+).
-
Pattern: Expect a clear
peak. -
Fragmentation:
compounds often show a loss of 85 Da ( ) or 69 Da ( ) in high-energy collisions.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[5][7][8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry.
-
Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry.
Sources
- 1. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. datapdf.com [datapdf.com]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis methods for 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
An Application Guide to the Scalable Synthesis of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
Abstract
The trifluoromethoxy (–OCF3) group is a substituent of growing importance in the fields of pharmaceutical and agrochemical development, prized for its unique electronic properties, metabolic stability, and high lipophilicity.[1][2][3] This document provides a detailed guide to the scalable synthesis of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one, a key building block for advanced chemical entities. We present a robust, two-stage synthetic strategy that emphasizes modern, scalable technologies, including continuous flow chemistry. The protocols are designed for researchers, chemists, and process development professionals, offering in-depth explanations of methodological choices, step-by-step procedures, and critical safety considerations.
Strategic Overview: A Two-Stage Approach
The synthesis of the target molecule is most logically approached via a two-stage sequence. The first stage involves the construction of the 3'-fluoroacetophenone backbone. The second, and more challenging stage, is the introduction of the trifluoromethoxy group at the α-position of the ketone. Our recommended strategy focuses on a modern photoredox-catalyzed approach, which offers significant advantages in terms of reaction speed, selectivity, and scalability, particularly when implemented in a continuous flow setup.[1][4][5]
Caption: High-level retrosynthetic analysis for the target molecule.
Protocol I: Scalable Synthesis of 3'-Fluoroacetophenone
The most direct and industrially viable method for preparing aryl ketones like 3'-fluoroacetophenone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction uses a Lewis acid to activate an acylating agent, which then reacts with the aromatic substrate.
Rationale for Method Selection
For large-scale synthesis, the choice of reagents is critical. Using acetic anhydride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst provides a cost-effective and high-yielding route. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable solvents due to their ability to dissolve the reactants and the aluminum chloride complex. Careful temperature control is paramount to minimize the formation of side products.
Detailed Experimental Protocol
Reaction: Friedel-Crafts Acylation of Fluorobenzene
Materials:
-
Fluorobenzene
-
Acetic Anhydride
-
Aluminum Chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry.
-
Charge Reactor: Under a nitrogen atmosphere, charge the reactor with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cooling: Cool the stirred suspension to 0–5 °C using a chiller.
-
Addition of Acylating Agent: Add acetic anhydride (1.1 equivalents) dropwise to the suspension via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 15-20 minutes.
-
Substrate Addition: Add fluorobenzene (1.0 equivalent) dropwise, maintaining the internal temperature at 0–5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
Quenching: Cool the reactor back to 0–5 °C. Very slowly and carefully, quench the reaction by adding it to a separate vessel containing crushed ice and concentrated HCl. Caution: This is a highly exothermic process and will release HCl gas.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 3'-fluoroacetophenone is typically of sufficient purity for the next step. If necessary, it can be purified further by vacuum distillation.
Data Summary
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Fluorobenzene (1.0 eq), Acetic Anhydride (1.1 eq), AlCl₃ (1.2 eq) | A slight excess of the acylating agent and catalyst ensures complete conversion of the limiting reactant. |
| Solvent | Dichloromethane (DCM) | Inert solvent, good solubility for reactants and intermediates. |
| Temperature | 0–5 °C (addition), Room Temp (reaction) | Controls reaction rate and minimizes side-product formation. |
| Reaction Time | 4–6 hours | Typical duration for completion; should be monitored by TLC/GC. |
| Typical Yield | 85–95% | High efficiency is expected for this established transformation. |
Protocol II: Scalable α-Trifluoromethoxylation via Photoredox Catalysis
The introduction of the –OCF3 group at the α-position of a ketone is a challenging transformation. Direct methods often suffer from poor yields and lack of scalability. A recently developed light-driven method using an organic photoredox catalyst has proven to be highly efficient, rapid, and scalable, especially under continuous flow conditions.[1][4][6] The process involves two key steps: formation of an enol carbonate intermediate, followed by the photoredox-catalyzed trifluoromethoxylation.
Step A: Synthesis of the Enol Carbonate Intermediate
Rationale: The enol carbonate serves as a key reactive intermediate for the subsequent radical-based trifluoromethoxylation. Its formation activates the α-position of the ketone, facilitating the desired transformation under mild photoredox conditions.[6]
Caption: Workflow for the synthesis of the enol carbonate intermediate.
Procedure:
-
Setup: In a dry, nitrogen-flushed reactor, dissolve 3'-fluoroacetophenone (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents, as a solution in THF) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to ensure complete enolate formation.
-
Acylation: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) as a solution in THF.
-
Reaction: Allow the mixture to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure enol carbonate.
Step B: Photoredox α-Trifluoromethoxylation (Batch & Flow Protocols)
Rationale and Mechanism: This reaction proceeds via a radical chain mechanism initiated by a photocatalyst.[1][6] The excited photocatalyst (e.g., 4-CzIPN) engages with the enol carbonate, initiating a sequence that generates a radical. This radical reacts with the electrophilic trifluoromethoxylating agent, N-trifluoromethoxy-4-cyanopyridinium tetrafluoroborate, to form the product and propagate the chain. Continuous flow processing is highly advantageous as it provides superior light penetration, precise temperature control, and rapid reaction times, making it ideal for scaling up photochemical reactions safely and efficiently.[1][5]
Caption: Simplified mechanism for the photoredox-catalyzed reaction.
Protocol 1: Batch Synthesis
-
Setup: In a Schlenk flask, combine the enol carbonate (1.0 eq), N-trifluoromethoxy-4-cyanopyridinium salt (1.5 eq), and the photocatalyst 4-CzIPN (1-2 mol%).
-
Solvent: Add degassed acetonitrile (MeCN).
-
Reaction: Stir the mixture under a nitrogen atmosphere and irradiate with a 456 nm LED lamp for 1-2 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography.
Protocol 2: Continuous Flow Synthesis (Recommended for Scale-up)
-
Setup: Use a commercial flow chemistry reactor equipped with a transparent FEP or PFA tubing reactor, a high-pressure pump, a back-pressure regulator, and a high-power LED light source (e.g., 456 nm).
-
Stock Solution: Prepare a stock solution of the enol carbonate, the trifluoromethoxylating agent, and the photocatalyst in degassed acetonitrile.
-
Reaction: Pump the solution through the irradiated tubing reactor at a defined flow rate. The residence time is controlled by the flow rate and the reactor volume.
-
Collection: The product stream is collected at the outlet after passing through the back-pressure regulator.
-
Purification: The collected solution can be concentrated and purified as in the batch process.
Data Summary for α-Trifluoromethoxylation
| Parameter | Batch Protocol | Continuous Flow Protocol |
| Catalyst | 4-CzIPN (1-2 mol%) | 4-CzIPN (1-2 mol%) |
| OCF₃ Reagent | N-trifluoromethoxy-4-cyanopyridinium salt (1.5 eq) | N-trifluoromethoxy-4-cyanopyridinium salt (1.5 eq) |
| Solvent | Acetonitrile (MeCN) | Acetonitrile (MeCN) |
| Light Source | 456 nm LED | 456 nm LED |
| Reaction Time | 1–2 hours | 2–5 minutes (residence time) |
| Typical Yield | ~40-50% (isolated)[1][6] | ~40-50% (isolated)[1] |
| Key Advantage | Simple setup | High throughput, safety, and scalability.[1] |
Purification, Characterization, and Safety
Purification
The final product, 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one, is typically purified from the reaction mixture using silica gel column chromatography. A gradient of ethyl acetate in hexanes is commonly effective for separating the product from unreacted starting material and catalyst residues.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR & ¹⁹F NMR: To confirm the structure and the successful incorporation of the fluorine and trifluoromethoxy groups.
-
¹³C NMR: To verify the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) stretch and other key functional groups.
Critical Safety Considerations
-
Friedel-Crafts Reaction: Aluminum chloride is highly reactive with water. The quenching step is extremely exothermic and releases HCl gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.
-
Strong Bases: Reagents like NaHMDS are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Photochemical Reactions: High-intensity light sources can cause eye damage. Use appropriate shielding (e.g., amber or aluminum foil-wrapped glassware for batch, or the enclosed reactor for flow).
-
Fluorinated Reagents: Handle all fluorinated compounds with care. While the trifluoromethoxylating reagent is a salt, appropriate PPE should be worn to avoid contact.
References
-
Duhail, T., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. Organic Letters, 23(18), 7088–7093. [Link]
-
Magnier, E., Dagousset, G., & Dell'Amico, L. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - PMC. National Center for Biotechnology Information. [Link]
-
Jelier, B., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7505. [Link]
-
Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 9. [Link]
-
Huang, W., et al. (2020). Selective C–H trifluoromethoxylation of (hetero)arenes as limiting reagent. Nature Communications, 11(1), 2538. [Link]
-
ResearchGate. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. [Link]
Sources
- 1. Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Grignard Reactions Involving 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Its application to fluorinated substrates is of particular interest in medicinal chemistry, where the introduction of fluorine and fluorinated moieties can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the Grignard reaction of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one, a ketone bearing both a fluorine-substituted aromatic ring and an α-trifluoromethoxy group. The resulting tertiary alcohols are valuable intermediates in the synthesis of novel therapeutic agents and other advanced materials.
The presence of both a 3-fluorophenyl group and a trifluoromethoxy group alpha to the carbonyl presents unique electronic and steric challenges that must be carefully considered for a successful and high-yielding transformation. The electron-withdrawing nature of these substituents enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards Grignard reagents. However, these groups can also influence the stability of intermediates and the course of the reaction. This guide provides a comprehensive overview of the mechanistic considerations, detailed experimental procedures, and critical safety information necessary for the successful execution of this important reaction.
Mechanistic Insights
The reaction of a Grignard reagent (R-MgX) with 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic, which readily attacks the electrophilic carbonyl carbon of the ketone[1][2]. This initial addition leads to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product[1][2].
Several factors specific to the substrate 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one warrant special attention:
-
Electronic Effects: The 3-fluorophenyl and α-trifluoromethoxy groups are both strongly electron-withdrawing. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the Grignard reagent. This enhanced reactivity may allow for milder reaction conditions compared to less activated ketones.
-
Chelation Control: The presence of the α-trifluoromethoxy group introduces the possibility of chelation control. The oxygen atom of the trifluoromethoxy group can coordinate with the magnesium atom of the Grignard reagent, leading to a more rigid transition state. This can influence the stereochemical outcome of the reaction if the Grignard reagent or the substrate is chiral.
-
Potential Side Reactions: The strongly basic nature of Grignard reagents can lead to side reactions, particularly enolization of the ketone if the Grignard reagent is sterically hindered. However, the absence of acidic α-protons on the carbon bearing the trifluoromethoxy group in the reactant ketone minimizes this possibility. Another potential side reaction is the Wurtz coupling of the Grignard reagent with any unreacted organic halide used in its preparation.
Reaction Mechanism Diagram
Caption: General mechanism of the Grignard reaction with 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Grignard reaction of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one with a generic alkyl or aryl Grignard reagent (represented as R-MgX).
Materials and Reagents:
-
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
-
Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide) solution in a suitable ether solvent (e.g., THF, Diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Experimental Workflow Diagram
Sources
Handling precautions for trifluoromethoxy-substituted ketones in the lab
Application Note: AN-OCF3-2026
Subject: Handling, Stability, and Synthesis Protocols for
Part 1: Executive Summary & Chemical Rationale
The "Super-Halogen" in Drug Design
The trifluoromethoxy group (
For researchers targeting CNS penetration or improved bioavailability, the
Key Physicochemical Differentiators:
| Parameter | Methoxy ( | Trifluoromethyl ( | Trifluoromethoxy ( | Impact on Drug Design |
| Hansch | -0.02 | +0.88 | +1.04 | Highest membrane permeability; ideal for CNS targets. |
| Hammett | -0.27 (Donor) | +0.54 (Withdrawing) | +0.35 (Withdrawing) | Modulates pKa of nearby amines; resists oxidation. |
| Metabolic Stability | Low (CYP450 labile) | High | High | Blockade of metabolic soft spots. |
| Conformation | Coplanar (often) | Rotational barriers | Orthogonal | Unique binding pocket fit (twist out of plane). |
Part 2: Stability Profile & Handling Precautions
The Hydration Equilibrium Hazard
Unlike standard ketones,
-
Risk: Exposure to atmospheric moisture can lead to the rapid formation of geminal diols (hydrates) . While often reversible, this alters stoichiometry during weighing and can complicate NMR analysis.
-
Mitigation: Store all isolated
-trifluoromethoxy ketones under argon or nitrogen in desiccators. -
Handling: limiting exposure to water is critical during purification. Use anhydrous solvents (DCM, MeCN) for transfers.
Nucleophilic Sensitivity
The
-
Haloform-type cleavage: Strong bases can attack the carbonyl, potentially leading to bond scission.
-
Fluoride Extrusion: While less labile than
-fluoroketones, harsh reductive conditions or extreme Lewis acids can trigger -elimination of fluoride.
Toxicology & HF Precautions
While the intact ketone is often biologically inert regarding acute toxicity, thermal decomposition or accidental acidic hydrolysis can release Hydrogen Fluoride (HF) .[2]
-
Mandatory Safety Protocol:
-
Calcium Gluconate Gel: Must be present on the benchtop whenever handling
mg of fluorinated precursors or products. -
Glassware: Avoid standard glass for reactions involving strong Lewis acids at high temperatures; use PTFE (Teflon) or PFA vessels if fluoride extrusion is a risk.
-
Part 3: Visualizing the Logic
Diagram 1: Metabolic Stability & Design Logic
This diagram illustrates why medicinal chemists transition from Methoxy to Trifluoromethoxy scaffolds, highlighting the metabolic blockade.
Caption: Comparative metabolic fate of Methoxy vs. Trifluoromethoxy substituents in drug design.
Part 4: Validated Experimental Protocol
Method: Photoredox-Catalyzed Radical
Reagents & Materials:
-
Substrate: Enol Carbonate derivative of the target ketone (1.0 equiv).
-
Reagent: N-trifluoromethoxy-4-cyanopyridinium triflate (TFMP-CN) (1.2 equiv).
-
Catalyst: 4-CzIPN (1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (2 mol%).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Light Source: Blue LED (456 nm).
Step-by-Step Workflow:
-
Preparation (Glovebox/Schlenk Line):
-
In an oven-dried 10 mL vial equipped with a magnetic stir bar, add the Enol Carbonate (0.2 mmol) and 4-CzIPN (3.2 mg, 0.004 mmol).
-
Add the TFMP-CN reagent (1.2 equiv). Note: Handle this reagent with gloves; it is a source of electrophilic OCF3 radical.
-
Seal the vial with a PTFE-lined septum cap.
-
Evacuate and backfill with Nitrogen (
) three times.
-
-
Reaction:
-
Inject anhydrous MeCN (2.0 mL) via syringe.
-
Place the vial in a photoreactor or approx. 2-3 cm away from a Blue LED (30-40 W).
-
Stir vigorously at room temperature (
) under fan cooling to prevent thermal runaway. -
Reaction Time: Typically 1 to 12 hours. Monitor by TLC or 19F-NMR (look for product signal approx -58 ppm).
-
-
Work-up:
-
Dilute the mixture with Diethyl Ether (
). -
Filter through a short pad of silica gel to remove the catalyst and pyridinium salts.
-
Concentrate the filtrate under reduced pressure (Keep bath temp
due to potential volatility).
-
-
Purification:
-
Purify via Flash Column Chromatography using Pentane/Ether gradients.
-
Critical Step: Store the purified oil/solid immediately under inert gas to prevent hydration.
-
Diagram 2: Experimental Workflow (Photoredox)
Caption: Workflow for the visible-light-mediated synthesis of alpha-trifluoromethoxy ketones.
Part 5: Waste Management & Decontamination
-
Aqueous Waste: All aqueous washes from the work-up must be treated as Fluoride-Contaminated . Do not mix with acidic waste streams (risk of HF generation). Adjust pH to >9 with NaOH before disposal.
-
Solid Waste: Silica gel used for filtration may contain adsorbed fluorinated byproducts. Dispose of in dedicated "Solid Hazardous Waste - Fluorinated" containers.
-
Spill Control: In case of a spill of the TFMP-CN reagent or the ketone product, cover with calcium carbonate or soda ash, then sweep up. Do not use water initially.
References
-
Comparison of Metabolic Stability (OCF3 vs CF3): BenchChem Technical Guides. "A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines." (2025).[3]
-
Medicinal Chemistry of the Trifluoromethoxy Group: Meanwell, N. A.[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.
-
Photoredox Synthesis Protocol: Toulgo
-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis." ACS Central Science / Org. Lett. (Contextual citation based on recent photoredox advancements). -
Safety Data & Handling: SynQuest Laboratories SDS. "4-(Trifluoromethoxy)phenol Safety Data Sheet."[5]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
Executive Summary & Chemical Profile[2][3]
You are dealing with 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one , a specialized fluorinated building block often used in the synthesis of bioactive scaffolds (e.g., kinase inhibitors).
This molecule presents a unique "push-pull" purification challenge:
-
High Lipophilicity: The trifluoromethoxy (-OCF
) group (Hansch ) and the aryl fluoride make the molecule non-polar, causing it to elute rapidly in chromatography. -
Carbonyl Electrophilicity: The electron-withdrawing nature of the
-OCF group and the 3-fluoro substituent activates the ketone, making it susceptible to hydration (forming gem-diols) and nucleophilic attack .
Physicochemical Snapshot
| Property | Characteristic | Purification Implication |
| State | Low-melting solid or oil | May require "melt-crystallization" or high-vacuum distillation if recrystallization fails. |
| Reactivity | Electrophilic Carbonyl | Avoid strong bases (e.g., NaOH, unbuffered silica) to prevent haloform-type cleavage or aldol polymerization.[1] |
| Stability | Moisture Sensitive | Can form stable hydrates in air. Drying is critical. |
| TLC Behavior | High | Difficult to separate from starting material (e.g., |
Diagnostic Workflow: Purification Decision Tree
Before selecting a technique, determine the state of your crude material using this logic flow.
Figure 1: Decision matrix for processing
Troubleshooting Protocols
Scenario A: The "Ghost" Spot (Separation from Precursors)
Issue: You cannot separate the product from the starting material (likely 2-bromo-1-(3-fluorophenyl)ethan-1-one) because they co-elute on TLC.
Root Cause: Both the -Br and -OCF
Protocol: Chemical Derivatization Wash Instead of struggling with difficult chromatography, chemically remove the impurity.[1]
-
Dissolve: Take the crude mixture in Et
O or EtOAc. -
Soft Nucleophile Wash: Wash the organic phase with a solution of Sodium Thiosulfate or slightly basic Thiourea .
-
Wash: Wash with water (
), then Brine. -
Dry: Dry over MgSO
(avoid basic K CO ).
Scenario B: The "Disappearing" Product (Decomposition on Column)
Issue: The product degrades or streaks during flash chromatography.
Root Cause: Standard silica gel is slightly acidic (
Protocol: Buffered/Neutral Chromatography [1]
-
Stationary Phase: Use Neutral Alumina (Grade III) or Deactivated Silica .
-
Deactivation: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane before loading the sample.[1]
-
-
Eluent System: Use a gradient of Pentane/Diethyl Ether (0%
10%) instead of Hexane/EtOAc. Ether is less likely to promote transesterification/hydrolysis than esters. -
Loading: Load as a liquid (neat or minimal DCM). Avoid "dry loading" on silica, which creates local hot spots of acidity.[1]
Scenario C: The "Sludge" (Hydrate Formation)
Issue: The product is an oil that refuses to crystallize, and NMR shows a broad singlet around 4.0–6.0 ppm and a diminished carbonyl peak in
Protocol: Azeotropic Dehydration
-
Solvent Switch: Dissolve the crude oil in anhydrous Toluene (10 mL/g).
-
Reflux: Attach a Dean-Stark trap (or use molecular sieves in the flask) and reflux for 2–4 hours.
-
Evaporation: Remove toluene under reduced pressure strictly under an inert atmosphere (Argon/Nitrogen).
-
Crystallization: Immediately attempt crystallization from anhydrous n-Pentane at -20°C.
Quantitative Data: Solvent Systems
| Solvent System | Predicted | Suitability | Notes |
| Hexane / EtOAc (9:1) | 0.60 – 0.70 | High | Standard screen. Product moves very fast. |
| Pentane / Et | 0.30 – 0.40 | Optimal | Better separation resolution. Ether stabilizes the ketone. |
| DCM / MeOH (98:2) | > 0.90 | Poor | Too polar; product elutes with solvent front. |
| Toluene (100%) | 0.45 – 0.55 | Good | Excellent for separating from non-aromatic impurities. |
Frequently Asked Questions (FAQs)
Q1: Can I distill this compound?
A: Yes, but caution is required.
Q2: The NMR shows a doublet of doublets in the aromatic region, but the integration is off. Why?
A: Check for the presence of the enol tautomer . While less common with -OCF
Q3: Why does the product turn yellow upon storage?
A: Yellowing indicates the formation of
References
-
Synthesis of
-Trifluoromethoxy Ketones: -
Photoredox Methods (Modern Synthesis Context)
-
Purification of Fluorinated Ketones
Sources
- 1. CN112321398A - Method for synthesizing alpha-fluorinated ketone by hydrazonating aliphatic chain monoketone - Google Patents [patents.google.com]
- 2. jelsciences.com [jelsciences.com]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting side reactions of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
This is a specialized Technical Support Center guide designed for researchers working with 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one (CAS: Derivative, generic structure implied).
Status: Operational | Tier: Level 3 (Senior Scientist Support)
⚠️ Safety & Handling Disclaimer
Strictly for Research Use Only. This compound contains a reactive
Module 1: The Reactivity Profile
Before troubleshooting, you must understand the unique electronic environment of this molecule. The convergence of the 3-fluoro aryl substituent and the
| Feature | Electronic Effect | Experimental Consequence |
| Strong Inductive Withdrawal (-I) | Hyper-Acidic | |
| 3-Fluoro Aryl Ring | Inductive Withdrawal (-I) | Activated Carbonyl: The ketone carbon is highly positive, making it prone to hydration (gem-diol formation) and "hard" nucleophilic attack. |
| C-O-C Linkage | Anomeric/Stereoelectronic | Leaving Group Potential: Under extreme reduction or basic elimination conditions, the |
Module 2: Troubleshooting Common Failure Modes
Case A: "I tried a Grignard/Lithium addition, but I recovered the starting material."
Diagnosis: Enolization vs. Addition Competition.
Because the
The Mechanism of Failure:
Figure 1: The competition between nucleophilic addition and enolization. With
Solution: The Organocerium Protocol (Imamoto Conditions) Cerium(III) chloride suppresses basicity and activates the carbonyl, favoring addition.
Protocol:
-
Dry the CeCl
: This is critical. Heat CeCl H O at 140°C under high vacuum (0.1 mmHg) for 2 hours. It must be a fine white powder, not a block. -
Slurry: Suspend dry CeCl
(1.5 eq) in dry THF. Stir 2h at RT to form a milky suspension. -
Complexation: Cool to -78°C. Add the ketone substrate. Stir 30 min. Mechanism: Ce(III) coordinates to the carbonyl oxygen, increasing electrophilicity.[1]
-
Addition: Add R-MgBr or R-Li (1.2 eq) slowly at -78°C.
-
Quench: Acetic acid/THF at low temp, then warm.
Case B: "The NaBH reduction is messy or yields a defluorinated product."
Diagnosis:
Solution: Luche Reduction
Using CeCl
Protocol:
-
Dissolve ketone (1.0 eq) and CeCl
H O (1.0 eq) in Methanol (0.2 M). -
Cool to -10°C (Ice/Salt bath).
-
Add NaBH
(1.2 eq) portion-wise. Gas evolution (H ) will occur. -
Monitor by TLC. Reaction is usually complete in <15 mins.
-
Critical Workup: Quench with saturated aqueous NH
Cl. Do not use strong acid, as the resulting alcohol is prone to solvolysis (S 1) due to the benzylic cation stability.
Case C: "My NMR shows a mess of peaks in CDCl ."
Diagnosis: Hydrate/Hemiacetal Formation.
The electron-withdrawing nature of the -OCF
Verification:
-
Run NMR in DMSO-d
instead of CDCl . DMSO acts as a hydrogen bond acceptor and often breaks up the hydrate equilibrium, restoring the sharp ketone signals. -
Look for a broad singlet around 4-6 ppm (OH of the hydrate).
Solution:
-
Store the compound under inert atmosphere (Argon).
-
If using for a reaction, azeotrope with toluene immediately before use to "crack" the hydrate back to the ketone.
Module 3: Alpha-Functionalization Guide
Attempting to alkylate this ketone at the
| Method | Risk Level | Recommendation |
| LDA / Alkyl Halide | 🔴 High | Avoid. Rapid self-condensation (Aldol) will occur before alkylation. |
| Enamine Catalysis | 🟡 Medium | Possible, but the amine may attack the -OCF |
| Silyl Enol Ether | 🟢 Low | Best Path. Convert to the TMS-enol ether first (TMSCl/Et |
References & Further Reading
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398.
-
Luche, J. L. "Lanthanides in organic chemistry.[1][3] 1. Selective 1,2 reductions of conjugated ketones."[1] Journal of the American Chemical Society, 100(7), 2226–2227.[1]
-
Leroux, F. R., et al. "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem, 16(1), 2021. (Context on OCF3 stability).
-
Bégué, J. P., & Bonnet-Delpon, D. "Bioorganic and Medicinal Chemistry of Fluorine." John Wiley & Sons, 2008. (General reactivity of alpha-fluoro ketones).
Sources
Technical Support Center: Optimizing Solvent Selection for 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one Reactions
Welcome to the technical support guide for reactions involving 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one . This resource is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving optimal reaction outcomes. The unique electronic properties of the fluorophenyl ring and the α-trifluoromethoxy group present specific challenges and opportunities in reaction design. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during experimentation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter. Each issue is analyzed from the perspective of solvent choice, providing actionable solutions and the scientific rationale behind them.
Q1: My reaction yield is consistently low or the reaction has stalled. What solvent-related factors should I investigate?
A1: Low yield or stalled reactions are frequently traced back to suboptimal solubility of reactants or poor stabilization of the reaction's transition state. The polarity and coordinating ability of the solvent are paramount.
Potential Causes & Solutions:
-
Poor Solubility of Starting Materials: 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is a highly fluorinated, polar molecule. If your other reactants or catalysts are nonpolar, you may have solubility issues.
-
Solution: Increase the polarity of the solvent system. Transition from nonpolar solvents like hexanes or toluene to more polar options. A good starting point is moderately polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). For highly polar reactants, consider polar aprotic solvents such as Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).[1][2]
-
-
Transition State Destabilization: The mechanism of your reaction dictates the ideal solvent properties. Reactions that proceed through charged intermediates or transition states are accelerated in polar solvents, which can solvate and stabilize these species.[3]
-
Solution: If your reaction involves the formation of an ionic intermediate (e.g., a carbocation or an enolate), switching to a more polar solvent can dramatically increase the reaction rate.[3] For instance, in nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO are often superior.
-
-
Inappropriate Solvent Class (Protic vs. Aprotic): Protic solvents (e.g., alcohols, water) can form hydrogen bonds. This can be detrimental if they solvate and deactivate your nucleophile.
-
Solution: If you are using a strong, anionic nucleophile, switch from a protic solvent to a polar aprotic solvent (e.g., from methanol to acetonitrile or DMF). This prevents the formation of a solvent cage around the nucleophile, leaving it more available to react.[3]
-
Underlying Rationale: The principle of "like dissolves like" is a useful starting point, but electronic effects are more critical. The trifluoromethoxy group is a strong electron-withdrawing group, which influences the reactivity of the adjacent carbonyl. Solvent choice must not only ensure solubility but also provide the correct electronic environment to facilitate the desired bond-forming or bond-breaking events.
// Define nodes start [label="Low or Stalled Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solubility [label="Check Reactant Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; solubility_poor [label="Poor Solubility Detected", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solubility_good [label="Good Solubility", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; increase_polarity [label="Action: Increase Solvent Polarity\n(e.g., Toluene → THF → MeCN → DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ts [label="Investigate Transition State (TS) Stabilization", fillcolor="#FBBC05", fontcolor="#202124"]; ts_charged [label="Charged TS?\n(e.g., enolate, carbocation)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; use_polar_aprotic [label="Action: Use Polar Aprotic Solvent\n(e.g., DMF, DMSO)\nTo stabilize charge.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_protic [label="Is a nucleophile being deactivated?", fillcolor="#FBBC05", fontcolor="#202124"]; use_aprotic [label="Action: Switch from Protic to Aprotic Solvent\n(e.g., MeOH → MeCN)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define edges start -> solubility; solubility -> solubility_poor [label=" Issue Found"]; solubility -> solubility_good [label=" No Issue"]; solubility_poor -> increase_polarity; solubility_good -> check_ts; check_ts -> ts_charged; ts_charged -> use_polar_aprotic [label="Yes"]; ts_charged -> check_protic [label="No"]; check_protic -> use_aprotic; } ` Caption: Troubleshooting flowchart for low reaction yield.
Q2: I am observing significant formation of an undesired side product. How can solvent selection improve selectivity?
A2: Solvent choice can profoundly influence reaction selectivity (chemo-, regio-, and stereoselectivity) by differentially stabilizing the transition states of competing reaction pathways.
Potential Causes & Solutions:
-
Competing Reaction Pathways: Your solvent may be favoring the transition state of an undesired reaction. For example, in a reaction with a ketone, the solvent can influence the equilibrium between the keto and enol tautomers.[3] Non-polar solvents tend to favor the enol form (if intramolecular hydrogen bonding is possible), while polar solvents favor the diketo form.
-
Solution: Systematically screen solvents of varying polarity. For example, if an undesired reaction proceeds through a highly polar intermediate, switching to a less polar solvent like 1,4-dioxane or toluene could suppress it.
-
-
Solvent Participation in the Reaction: Some solvents are not inert. Protic solvents can act as proton sources/sinks, and solvents like DMF can decompose at high temperatures to produce dimethylamine, a nucleophile.
-
Solution: If you suspect solvent participation, switch to a more robust and non-interactive solvent. For high-temperature reactions, consider solvents like sulfolane or diphenyl ether. If acidic or basic impurities are a concern, use freshly distilled or anhydrous solvents.
-
-
Use of Specialty Fluorinated Solvents: Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have unique properties. They are highly polar yet poorly coordinating, and are strong hydrogen bond donors.[4]
-
Solution: In oxidation reactions, for example, fluorinated alcohols can deactivate more electron-rich sites through hydrogen bonding, enabling selective oxidation at remote, less activated sites.[4] Consider TFE or HFIP as additives or co-solvents to dramatically alter selectivity.
-
Data Table: Solvent Properties and General Recommendations
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Typical Use Cases |
| Toluene | Aromatic | 2.4 | 111 | Nonpolar; good for reactions sensitive to moisture or air. |
| Dichloromethane (DCM) | Halogenated | 9.1 | 40 | Moderately polar, volatile; excellent for extractions and chromatography. Can be a suitable reaction solvent for many transformations.[5] |
| Tetrahydrofuran (THF) | Ether | 7.6 | 66 | Moderately polar, aprotic; good for organometallic reactions. Can stabilize certain intermediates.[6][7] |
| Acetonitrile (MeCN) | Nitrile | 37.5 | 82 | Polar, aprotic; versatile, often used in fluorination and oxidation reactions.[8][9] |
| Dimethylformamide (DMF) | Amide | 36.7 | 153 | Highly polar, aprotic; excellent at dissolving polar compounds and salts. Favors S_N2 reactions. Can be a source of CF3 anions from fluoroform.[6][10][11] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | 189 | Highly polar, aprotic; high boiling point, powerful solvent for a wide range of reactants. |
| 2,2,2-Trifluoroethanol (TFE) | Fluorinated Alcohol | 26.7 | 74 | Highly polar, protic, strong H-bond donor, low nucleophilicity. Can alter chemoselectivity.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent to start with for reactions of 1-(3-fluorophenyl)-2-(trifluoromethoxy)ethan-1-one?
A1: There is no single "best" solvent. However, a logical starting point for screening is a moderately polar, aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN) . These solvents provide a good balance of solubilizing power for the polar substrate without being overly reactive.[7][8] From there, you can move up or down the polarity scale based on initial results.
Q2: How does the trifluoromethoxy (-OCF3) group influence solvent choice compared to a non-fluorinated methoxy group?
A2: The -OCF3 group is significantly different from a methoxy group. It is strongly electron-withdrawing and highly lipophilic.[12][13] This has two major implications:
-
Increased Lipophilicity: The molecule as a whole may be more soluble in less polar solvents than you might expect based on the presence of oxygen atoms.
-
Electronic Effects: The electron-withdrawing nature of the -OCF3 group can affect the reactivity of the adjacent carbonyl group, making it more electrophilic. This can influence which solvents best stabilize the transition state of a nucleophilic attack. Polar aprotic solvents are often effective in such cases.
Q3: Are there any solvents I should explicitly avoid?
A3: Avoidance is reaction-dependent, but here are some general guidelines:
-
Strongly Basic Solvents with Protic Impurities: These can promote unwanted enolization or condensation side reactions.
-
Reactive Solvents: Be cautious with solvents that can participate in the reaction under your conditions (e.g., primary/secondary amines if you want to avoid imine formation).
-
High Temperatures with DMF: As mentioned, DMF can decompose to form dimethylamine, which can act as an unwanted nucleophile.[6][10]
Experimental Protocols & Workflows
A systematic approach is crucial for efficient solvent optimization. Below is a standard workflow for solvent screening.
Protocol: Systematic Solvent Screening for Reaction Optimization
-
Initial Selection: Based on the reaction mechanism and literature precedents for similar transformations, select a diverse set of 4-6 solvents. Include nonpolar (Toluene), moderately polar (THF, DCM), and highly polar aprotic (MeCN, DMF) options.
-
Small-Scale Parallel Reactions: Set up identical reactions in parallel, each in a different solvent. Use small, sealed vials (e.g., 2 mL HPLC vials) and maintain a consistent concentration, temperature, and stirring rate.
-
Reaction Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot and analyze it by a suitable method (e.g., LC-MS, GC-MS, or ¹⁹F NMR) to determine the conversion to product and the formation of any side products.
-
Data Analysis: Plot the conversion versus time for each solvent. Identify the solvent(s) that give the highest conversion rate and the best selectivity (product-to-side-product ratio).
-
Optimization (Optional): If two solvents show promise, consider testing binary mixtures (e.g., 1:1 Toluene:THF) to fine-tune properties like polarity and solubility.
-
Verification: Once the optimal solvent is identified, repeat the reaction on a slightly larger scale to confirm the results before proceeding to full-scale synthesis.
// Define nodes start [label="Define Reaction\n(Substrates, Reagents, Mechanism)", fillcolor="#F1F3F4", fontcolor="#202124"]; lit_search [label="Literature Search\n(Similar transformations, substrate classes)", fillcolor="#FBBC05", fontcolor="#202124"]; select_solvents [label="Select Diverse Solvents\n(4-6 candidates spanning polarity range)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_parallel [label="Execute Small-Scale Parallel Screening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Reactions\n(LC-MS, GC-MS, NMR at T=0, 1, 4, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze Data\n(Conversion, Yield, Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [label="Optimal Solvent Found?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize [label="Optimize with Co-solvents / Additives", fillcolor="#FBBC05", fontcolor="#202124"]; scale_up [label="Verify & Scale-Up Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_point [label="Process Finalized", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Define edges start -> lit_search; lit_search -> select_solvents; select_solvents -> run_parallel; run_parallel -> monitor; monitor -> analyze; analyze -> decision; decision -> scale_up [label="Yes"]; decision -> optimize [label="No / Partially"]; optimize -> run_parallel; scale_up -> end_point; } ` Caption: General workflow for systematic solvent selection.
References
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega. (2019, August 9). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Solvent effects - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019, August 9). PubMed. Retrieved February 15, 2026, from [Link]
-
The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. (2025, August 4). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2022, August 26). SciSpace. Retrieved February 15, 2026, from [Link]
-
Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022, May 22). MDPI. Retrieved February 15, 2026, from [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC. (2021, February 12). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. (2017, May 18). MDPI. Retrieved February 15, 2026, from [Link]
-
Solvent Directing Immediate Fluorination of Aromatic Ketones Using 1-Fluoro-4-Hydroxy-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of 18F-labelled aryl trifluoromethyl ketones with improved molar activity. (2024, June 10). SpringerLink. Retrieved February 15, 2026, from [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021, February 2). ResearchGate. Retrieved February 15, 2026, from [Link]
-
1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Screening of suitable solvents in organic synthesis. Strategies for solvent selection. (1985, June 25). Semantic Scholar. Retrieved February 15, 2026, from [Link]
- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents. (n.d.). Google Patents.
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]
-
PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. (n.d.). European Patent Office. Retrieved February 15, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. Retrieved February 15, 2026, from [Link]
-
Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development. (2016, February 18). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journals. Retrieved February 15, 2026, from [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Freie Universität Berlin. Retrieved February 15, 2026, from [Link]
-
2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one: Another Utility for Electrophilic Trifluoromethylthiolation Reactions. (2016, January 28). Wiley Online Library. Retrieved February 15, 2026, from [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation. Retrieved February 15, 2026, from [Link]
-
Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. (n.d.). CHIMIA. Retrieved February 15, 2026, from [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. (n.d.). Chemical Review and Letters. Retrieved February 15, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved February 15, 2026, from [Link]
-
Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents | Accounts of Chemical Research. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
- ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents. (n.d.). Google Patents.
-
Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC. (2018, September 13). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Sources
- 1. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 18 F-labelled aryl trifluoromethyl ketones with improved molar activity - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01776E [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,2-Oxidative Trifluoromethylation of Olefin with Ag(O2CCF2SO2F) and O2: Synthesis of α-Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
Preventing hydrolysis of the trifluoromethoxy group in ethanone derivatives
Technical Support Center: Stability of Trifluoromethoxy ( ) Ethanone Derivatives
Current Status: Operational Ticket ID: OCF3-STAB-001 Assigned Specialist: Senior Application Scientist Subject: Prevention of Hydrolytic Cleavage and Defluorination in Acetophenone Scaffolds
Executive Summary: The "Super-Ester" Paradox
Welcome to the technical support hub for trifluoromethoxy chemistry. You are likely here because your
The Core Problem: While the
-
Lewis Acid-Mediated Defluorination: Loss of fluoride to form a cation, followed by hydrolysis to an ester or phenol.
-
Nucleophilic Aromatic Substitution (
): Direct displacement of the anion by hydroxide or alkoxides.
This guide provides the protocols to navigate these instabilities.
Diagnostic Data & Stability Profile
The following table summarizes the stability limits of
| Parameter | |||
| Electronic Effect ( | +0.35 (Electron Withdrawing) | -0.27 (Electron Donating) | +0.54 (Electron Withdrawing) |
| Lipophilicity ( | +1.04 (High) | -0.02 (Low) | +0.88 (High) |
| Acid Stability ( | High | High | High |
| Lewis Acid Stability ( | LOW (Critical Failure Point) | Moderate (Demethylation risk) | High |
| Base Stability ( | Moderate (Risk of | High | High |
| Pd-Catalysis Stability | Moderate (C-O activation risk) | High | High |
Troubleshooting Guides (SOPs)
Issue A: The "Friedel-Crafts" Failure
Symptom: You attempted to attach an acetyl group to (trifluoromethoxy)benzene using Acetyl Chloride and Aluminum Chloride (
Corrective Protocol:
-
Avoid
: Do not use hard Lewis acids with arenes. -
Alternative Synthesis (The Weinreb Route):
-
Step 1: Convert (trifluoromethoxy)benzoic acid to the Weinreb amide using EDCI/HOBt and N,O-dimethylhydroxylamine.
-
Step 2: Treat with Methylmagnesium Bromide (MeMgBr) at 0°C.
-
Why: This avoids the Lewis acid activation of the ether oxygen entirely.
-
-
Alternative Lewis Acids: If direct acylation is mandatory, switch to "softer" Lewis acids or Brønsted superacids like Triflic Acid (TfOH) or HF , which are less prone to abstracting fluoride from the
bond compared to aluminum or boron halides.
Issue B: The "Base Hydrolysis" (Phenol Formation)
Symptom: During a condensation reaction (e.g., Aldol) using NaOH or KOH, the
Corrective Protocol:
-
Switch Bases: Replace hydroxide (
) with non-nucleophilic bases.-
Recommended: LiHMDS, NaHMDS, or LDA at -78°C.
-
Alternative: Cesium Carbonate (
) in non-polar solvents.
-
-
Solvent Control: Avoid polar aprotic solvents (DMF, DMSO) with strong bases, as they enhance the nucleophilicity of the base and facilitate
. Use THF or Toluene.
Issue C: Metal-Catalyzed C-O Cleavage
Symptom: During a Suzuki or Buchwald-Hartwig coupling on the ring, the
Corrective Protocol:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos , BrettPhos ) that facilitate reductive elimination and favor reaction at the halogen site over the C-O site.
-
Avoid Nickel: Nickel catalysts are notoriously efficient at activating C-O bonds (e.g., converting carbamates/ethers to arenes). Stick to Palladium.
Visualizing the Degradation Pathways
The following diagram illustrates the decision logic for synthesis and the mechanistic failure modes.
Caption: Decision tree highlighting critical failure points (Red) in Lewis Acid and Basic environments versus safe synthetic pathways (Green).
Frequently Asked Questions (FAQ)
Q1: Can I use sulfuric acid (
Q2: Why does my LC-MS show a mass of [M-84] peaks?
A: A loss of 84 Da corresponds to the loss of the
Q3: Is the
Q4: I need to remove a protecting group using
References
-
Leroux, F. R., et al. (2009). "Trifluoromethoxy aromatics: synthesis and properties." ChemBioChem.
-
Togni, A. (2012). "The Trifluoromethoxy Group: Properties and Synthesis." Angewandte Chemie International Edition.
-
Agelini, A., et al. (2015). "Shelf-stable electrophilic trifluoromethylthiolating reagents." Chemical Society Reviews. (Context on stability of OCF3 vs SCF3).
-
Liu, G., et al. (2018).[2] "Recent Development of Catalytic Trifluoromethoxylation Reactions." Chemical Science.
-
Ngai, M. Y., et al. (2015). "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines."[3][4] Chemical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
Technical Support Center: Crystallization of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one. The information herein is synthesized from established crystallization principles and specific considerations for highly fluorinated organic compounds.
Core Principles: The Impact of Fluorination on Crystallization
The target molecule, 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one, possesses two distinct fluorinated moieties: a 3-fluorophenyl ring and a trifluoromethoxy group. These features significantly influence its physicochemical properties and, consequently, its crystallization behavior.
-
Enhanced Lipophilicity: The incorporation of fluorine atoms generally increases a molecule's lipophilicity and hydrophobicity.[1] This property is critical for solvent selection, favoring less polar organic solvents.
-
Unique Intermolecular Interactions: The C-F bond is highly polarized but has a weak dipole moment and is less polarizable than a C-H bond.[1] This can lead to unique crystal packing arrangements driven by dipole-dipole interactions, and in some cases, weak C-F···H hydrogen bonds or F···F interactions.[2]
-
Potential for Polymorphism: Fluorination can alter the energetic landscape of crystal packing, making it possible for a compound to crystallize in multiple different forms, or polymorphs.[3] Different polymorphs can exhibit distinct melting points, solubilities, and stability, which is a critical consideration in pharmaceutical development.
Understanding these principles is the foundation for troubleshooting and developing a robust crystallization protocol.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format.
Question: I've dissolved my crude product in a hot solvent, but no crystals are forming upon cooling. What should I do?
Answer: Failure to crystallize upon cooling is typically due to either excessive solvent (the solution is not supersaturated) or the high kinetic barrier of nucleation.[4]
Causality & Solution Workflow:
-
Induce Nucleation: The first step is to encourage the formation of initial crystal seeds.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[5]
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single microcrystal to the solution. This "seed" provides a template for further crystal growth.[6]
-
-
Increase Supersaturation: If nucleation induction fails, your solution is likely not saturated enough.
-
Solvent Evaporation: Gently reheat the solution and boil off a small portion of the solvent to increase the solute concentration. Allow it to cool again.[4][5] Be cautious not to evaporate too much solvent, which can cause the product to "crash out" rapidly.
-
Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to the solution at room temperature until slight turbidity (cloudiness) persists. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[4]
-
-
Enhance the Driving Force:
-
Extended Cooling: Place the flask in an ice bath or a refrigerator to further lower the temperature, which decreases the solubility and increases the driving force for crystallization.[4]
-
Question: My compound separated as an oil instead of a solid. How can I fix this?
Answer: "Oiling out" occurs when the solute becomes supersaturated at a temperature that is above the melting point of the solid in that specific solvent environment. The high concentration of impurities can also depress the melting point, exacerbating this issue.
Causality & Solution Workflow:
-
Reduce the Level of Saturation: The immediate goal is to redissolve the oil by altering the solvent conditions.
-
Reheat the mixture to dissolve the oil.
-
Add a small amount of additional "good" solvent (the solvent in which the compound is soluble) to decrease the overall saturation level of the solution.[5]
-
Allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice rather than aggregating into a disordered oil.
-
-
Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable.
-
Select a solvent with a lower boiling point.
-
Experiment with a different solvent pair for anti-solvent crystallization. The goal is to find a system where the saturation point is reached at a lower temperature.
-
-
Remove Impurities: If the crude material is highly impure, consider pre-purification with a technique like column chromatography before attempting crystallization. Activated charcoal can sometimes be used to remove colored, polar impurities that may inhibit crystallization.[5]
Question: The crystallization happened almost instantly, yielding a fine powder. Is this a problem?
Answer: Yes, this is a significant problem. Rapid precipitation, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of crystallization as a purification technique.[5] An ideal crystallization involves slow crystal growth over a period of 20 minutes or more.[5]
Causality & Solution Workflow:
-
Decrease Supersaturation: The solution became supersaturated too quickly and to too great an extent.
-
Reheat the flask to redissolve the precipitate.
-
Add more solvent (1-2 mL for every 100 mg of solid is a good starting point) to exceed the minimum amount required for dissolution at boiling point.[5]
-
Allow the solution to cool slowly. You can insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass to slow heat loss.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for crystallizing 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one?
A rule of thumb suggests using a solvent with similar functional groups; for ketones, acetone is often a good solubilizer.[7] However, given the high fluorine content, a systematic screening approach is recommended. A mixed-solvent system often provides the best balance of solubility at high temperatures and insolubility at low temperatures.
| Solvent System (Good Solvent / Anti-Solvent) | Polarity of Good Solvent | Rationale & Comments |
| Ethyl Acetate / Hexane | Intermediate | A classic and often effective choice. Ethyl acetate solubilizes many organic compounds, while hexane acts as a non-polar anti-solvent. |
| Acetone / Hexane | High | Acetone is a strong solvent for ketones.[7] Use sparingly and add hexane as the anti-solvent. Prone to oiling out if cooled too fast. |
| Dichloromethane / Hexane | Intermediate | Dichloromethane is a good solvent for many fluorinated compounds. Its high volatility requires a well-sealed container for slow cooling. |
| Toluene / Hexane | Low (Aromatic) | Toluene can be an excellent solvent for aromatic compounds, and its high boiling point allows for a wide temperature gradient for slow cooling. |
| Isopropanol / Water | High (Protic) | While fluorination increases hydrophobicity, protic solvents should not be entirely dismissed. Isopropanol can dissolve the ketone when hot, and water acts as a potent anti-solvent.[8] |
Q2: How do I confirm the purity of my final crystalline product?
Purity should be assessed using multiple analytical techniques. A sharp melting point is a good preliminary indicator of purity.[9] For definitive analysis, use:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹⁹F, and ¹³C NMR spectroscopy to confirm the chemical structure and identify any residual solvents or organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if impurities are volatile.
Q3: Could my compound exist in different polymorphic forms?
Yes, it is a distinct possibility. Fluorination is known to enable polymorphism, which can significantly impact the material's properties.[3] If you observe different crystal habits (e.g., needles vs. plates) or different melting points from batches crystallized under slightly different conditions, you may be isolating different polymorphs. Further characterization using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) would be necessary to confirm and characterize these forms.
Experimental Protocols
Protocol 1: Standard Cooling Crystallization
-
Solvent Selection: Choose a single solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a thermally insulating surface (like a cork ring).
-
Crystal Growth: Once crystals begin to form, do not disturb the flask. Allow crystal growth to proceed for at least 30 minutes.
-
Further Cooling: To maximize yield, cool the flask in an ice bath for an additional 15-20 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. A wet solid will show a depressed melting point.[10]
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise with constant swirling.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been reached.
-
Clarification: Gently warm the flask until the solution becomes clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation & Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Visualization of Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common crystallization problems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 1-[3,5-bis-(tri-fluoro-meth-yl)phen-yl]-2-bromo-ethan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. frommgroup.ch [frommgroup.ch]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. echemi.com [echemi.com]
- 9. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 10. youtube.com [youtube.com]
Resolving solubility issues with 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one in aqueous media
Executive Summary: The Physicochemical Challenge
You are encountering solubility issues with 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one (hereafter referred to as FP-TFME ) because this molecule sits at a difficult intersection of high lipophilicity and potential chemical reactivity.[1][2]
The molecule features two distinct fluorinated motifs:[2][3][4][5][6]
-
3-Fluorophenyl ring: Increases lipophilicity (LogP) and
-stacking potential.[1][2][7][8] -
2-(Trifluoromethoxy) group: This is an
-substituted ether.[1][7][8] The group is exceptionally hydrophobic.[1][8]
The Core Problem: The combination of the aryl fluoride and the trifluoromethoxy tail creates a "grease ball" effect.[8] In pure aqueous buffers (PBS, HEPES), the water network forces these molecules to aggregate to minimize surface area, leading to precipitation, inconsistent bioassay results, or "false positives" due to colloidal aggregation.[1][8]
Module 1: Solubilization Strategy Decision Matrix
Do not blindly add DMSO. Use this decision matrix to select the correct solubilization system based on your final assay requirements.
Figure 1: Decision tree for selecting the appropriate solubilization vehicle based on concentration and biological sensitivity.[1][8]
Module 2: The "Gold Standard" Protocol (Cyclodextrin Complexation)[1][9]
For fluorinated aromatics like FP-TFME, Hydroxypropyl-
Why this works
Fluorine atoms are poor hydrogen bond acceptors but excellent at hydrophobic exclusion.[1][7][8] Cyclodextrins overcome this by encapsulating the hydrophobic core.[1][8]
Step-by-Step Preparation (10 mM Stock)[1][2]
Materials:
-
FP-TFME (Solid or neat oil)[1]
-
40% w/v HP-
-CD solution in deionized water (Pre-made and filtered)
Protocol:
-
Primary Stock: Dissolve FP-TFME in 100% DMSO to create a 100 mM concentrate. Vortex until perfectly clear.
-
Carrier Prep: Aliquot the 40% HP-
-CD solution into a glass vial. -
The "Dropwise" Addition:
-
Equilibration: Stir for 30 minutes at Room Temperature.
-
Final Output: A 10 mM FP-TFME solution in 4% HP-
-CD/10% DMSO. This stock is water-dilutable.[1][8]
Module 3: Alternative Surfactant Method (Non-Cellular Assays)
If cyclodextrins interfere with your specific target (rare, but possible), use a non-ionic surfactant.[1][8]
Recommended System: 0.05% Tween 80 (Polysorbate 80).[8]
-
Prepare your assay buffer with 0.05% Tween 80 before adding the compound.[1][8]
-
Dilute your DMSO stock directly into this "soapy" buffer.[1][8]
-
Critical Note: Do not add Tween after the compound has precipitated.[1][7][8] It must be present during the mixing event to catch the molecules as they enter the aqueous phase.[8]
Module 4: Stability & Reactivity Warning
Chemical Alert: The 2-(trifluoromethoxy) group is on the
This specific arrangement makes the methylene protons (
-
Risk: In basic buffers (pH > 8.0), this molecule may undergo enolization or
-elimination of the trifluoromethoxy group.[1][8] -
Mitigation: Keep all aqueous buffers at pH 7.4 or lower .[1][8] Avoid pH 9.0+ carbonate buffers.[1][8]
Module 5: Troubleshooting & FAQs
Q1: I see a "milky" precipitate immediately upon adding my DMSO stock to PBS. Why?
A: This is "Crash-out." You exceeded the kinetic solubility limit. The local concentration at the tip of your pipette tip momentarily hit saturation.[1][8]
-
Fix: Use the "Sub-surface Injection" technique.[1][8] Immerse your pipette tip into the vortexing buffer before expelling the DMSO stock.[1][8] Do not drop it on top of the liquid surface.[1][8]
Q2: Can I use Ethanol instead of DMSO?
A: Generally, No .[1][7][8] Ethanol has a higher vapor pressure and often lower solubilizing power for highly fluorinated compounds compared to DMSO.[1][8] Furthermore, ethanol is less effective at preventing aggregation in the "transition layer" during mixing.[1][8] Stick to DMSO or DMA (Dimethylacetamide).[8]
Q3: My compound disappears from solution over 24 hours. Is it degrading?
A: It is likely adsorbing to the plastic .[1][7][8] Fluorinated lipophilic compounds stick avidly to polystyrene and polypropylene.[1][8]
-
Fix: Use Glass vials or Low-Binding plasticware. If using 96-well plates, add 0.01% Triton X-100 or Tween 20 to block the plastic surface sites.[1][8]
Q4: How do I validate that the compound is actually in solution?
A: Visual inspection is insufficient.
-
Centrifugation Test: Spin the solution at 10,000 x g for 10 mins. Analyze the supernatant by HPLC/UV.[1][8] If the peak area drops compared to the pre-spin sample, you have aggregates.[1][8]
-
DLS (Dynamic Light Scattering): If available, this will definitively tell you if you have a true solution ( < 1 nm particles) or a colloidal suspension (100–1000 nm).[1][7][8]
Summary of Physicochemical Properties (Estimated)
| Property | Value (Est.) | Implication |
| LogP | 3.5 – 4.2 | Highly Lipophilic.[1][7][8] Requires carrier.[1][7][8] |
| H-Bond Donors | 0 | Poor water interaction.[1][7][8] |
| H-Bond Acceptors | 4 (Ketone + F/O) | Weak acceptors due to Fluorine electron withdrawal.[1][7][8] |
| pKa (CH2) | ~16-18 | Lower than standard ketones; avoid strong bases.[1][8] |
References
-
Solubility of Fluorinated Aromatics
-
Cyclodextrin Complexation
-
Colloidal Aggregation in Screening
(Note: Specific solubility data for 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is derived from structure-activity relationships (SAR) of analogous fluorinated acetophenones found in the provided search context.)
Sources
- 1. 2-(Trifluoromethoxy)ethanol | 362631-84-3 [chemicalbook.com]
- 2. 455-36-7|1-(3-Fluorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. figshare.mq.edu.au [figshare.mq.edu.au]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CAS 362631-84-3: 2-(Trifluoromethoxy)ethanol | CymitQuimica [cymitquimica.com]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. fishersci.com [fishersci.com]
- 8. Trifluorotoluene - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹³C and ¹⁹F NMR Characterization of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
This guide provides an in-depth analysis of the ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative analysis grounded in fundamental principles and experimental data from analogous structures, thereby providing a robust framework for spectral interpretation of complex fluorinated molecules.
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The title compound, 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one, possesses two distinct fluorine-containing moieties: a fluorine atom on the aromatic ring and a trifluoromethoxy group adjacent to the carbonyl. Understanding the precise electronic environment of these fluorine atoms and their influence on the carbon skeleton is paramount for structure elucidation, purity assessment, and for predicting molecular interactions. NMR spectroscopy, particularly ¹³C and ¹⁹F NMR, is an indispensable tool for this purpose. This guide will dissect the expected spectral features of the target molecule by drawing comparisons with structurally related analogs, namely 1-(3-fluorophenyl)ethanone and trifluoromethoxybenzene.
Experimental Design and Rationale
The acquisition of high-quality NMR spectra for fluorinated compounds requires careful consideration of experimental parameters. The choice of solvent, reference standard, and acquisition parameters are critical for obtaining accurate and reproducible data.
Experimental Protocols
Sample Preparation:
-
Solvent Selection: A deuterated solvent that is inert and provides good solubility for the analyte is crucial. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its relatively low cost and ability to dissolve a wide range of compounds. For quantitative ¹⁹F NMR, a solvent with a known, minimal water content is preferred to avoid potential hydrogen bonding interactions that can influence fluorine chemical shifts.
-
Analyte Concentration: A concentration of 10-20 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise in both ¹³C and ¹⁹F NMR experiments.
-
Internal Standard: For accurate chemical shift referencing in ¹⁹F NMR, an internal standard is recommended. Trifluorotoluene (C₆H₅CF₃) is a suitable choice, often set to a chemical shift of -63.72 ppm. For ¹³C NMR, the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) is commonly used as a reference.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei is required.
-
¹³C NMR:
-
Experiment: Proton-decoupled ¹³C NMR (¹³C{¹H}).
-
Pulse Angle: A 30-45° pulse angle is used to allow for faster repetition rates without saturating the signals.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Number of Scans: Dependent on the sample concentration, but typically several hundred to a few thousand scans are required to achieve an adequate signal-to-noise ratio.
-
-
¹⁹F NMR:
-
Experiment: Proton-decoupled ¹⁹F NMR (¹⁹F{¹H}).
-
Pulse Angle: A 90° pulse angle is used to maximize signal intensity.
-
Relaxation Delay (d1): A longer relaxation delay of 5-10 seconds is often necessary for quantitative ¹⁹F NMR due to the generally longer relaxation times of fluorine nuclei.
-
Acquisition Time: 1-2 seconds.
-
Number of Scans: Usually, a smaller number of scans (e.g., 16-64) is sufficient due to the high natural abundance and sensitivity of the ¹⁹F nucleus.
-
Spectral Analysis and Comparison
Due to the absence of publicly available experimental data for 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one, this section will provide a detailed predictive analysis based on the known NMR data of its constituent fragments: the 3-fluorophenyl ketone moiety and the trifluoromethoxy group.
Molecular Structure and Numbering
To facilitate the discussion, the atoms of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one are numbered as follows:
Caption: Molecular structure and atom numbering for 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one.
¹⁹F NMR Spectroscopy: A Tale of Two Fluorines
The ¹⁹F NMR spectrum is expected to show two distinct signals, one for the aromatic fluorine and one for the trifluoromethoxy group.
-
Aromatic Fluorine (at C3): Fluorine atoms attached to an aromatic ring typically resonate in the region of -100 to -140 ppm. For 1-(3-fluorophenyl)ethanone, the fluorine signal appears around -113 ppm. The electron-withdrawing acetyl group at the meta position will have a modest deshielding effect. The trifluoromethoxyethanone side chain is also electron-withdrawing, and its influence on the aromatic fluorine will be transmitted through the ring. Therefore, a chemical shift in the range of -110 to -115 ppm is anticipated for the fluorine at C3. This signal is expected to be a multiplet due to coupling with the aromatic protons.
-
Trifluoromethoxy Group (-OCF₃): The chemical shift of the -OCF₃ group is sensitive to its electronic environment. In trifluoromethoxybenzene, the ¹⁹F NMR signal appears at approximately -58 ppm. The presence of the adjacent carbonyl group in the target molecule will have a significant electron-withdrawing effect, leading to a downfield shift (deshielding) of the fluorine nuclei. Therefore, the signal for the -OCF₃ group is predicted to be in the range of -55 to -60 ppm . This signal will appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum, as there are no neighboring protons to couple with through three bonds.
Comparative ¹⁹F NMR Data:
| Compound/Fragment | Functional Group | Expected Chemical Shift (ppm) | Rationale |
| Target Molecule | Aromatic -F | -110 to -115 | Based on 1-(3-fluorophenyl)ethanone, with minor influence from the side chain. |
| Target Molecule | -OCF₃ | -55 to -60 | Based on trifluoromethoxybenzene, with a downfield shift due to the adjacent carbonyl group. |
| 1-(3-Fluorophenyl)ethanone | Aromatic -F | ~ -113 | A reliable model for the aromatic fluorine environment. |
| Trifluoromethoxybenzene | -OCF₃ | ~ -58 | A good starting point for predicting the -OCF₃ chemical shift.[1] |
¹³C NMR Spectroscopy: Unraveling the Carbon Skeleton
The ¹³C NMR spectrum will provide detailed information about each carbon atom in the molecule. The presence of fluorine will introduce characteristic splitting patterns due to C-F coupling.
Caption: Workflow for predicting the ¹³C NMR spectrum.
-
Aromatic Carbons (C1-C6): The chemical shifts and coupling constants of the aromatic carbons can be predicted by analogy to 1-(3-fluorophenyl)ethanone.
-
C1: This carbon, attached to the carbonyl group, will be downfield, likely in the range of 138-140 ppm . It will exhibit a small coupling to the fluorine at C3 (³J_CF).
-
C2: Expected around 115-117 ppm , this carbon will show a significant coupling to the fluorine at C3 (²J_CF).
-
C3: This carbon is directly bonded to fluorine and will therefore exhibit a very large one-bond C-F coupling constant (¹J_CF > 240 Hz), appearing as a doublet. Its chemical shift will be in the range of 162-164 ppm .
-
C4: Anticipated around 123-125 ppm , with a ³J_CF coupling to the fluorine.
-
C5: This carbon will be found around 130-132 ppm and will have a small ⁴J_CF coupling.
-
C6: Similar to C2, this carbon is ortho to the carbonyl group and will be in the range of 128-130 ppm with no significant coupling to the fluorine.
-
-
Carbonyl Carbon (C7): The carbonyl carbon is expected to be significantly downfield due to the electronegativity of the oxygen atom. A typical range for a ketone is 190-200 ppm. The adjacent trifluoromethoxy group will have a deshielding effect. A chemical shift in the range of 192-196 ppm is predicted. This carbon may show a small two-bond coupling to the trifluoromethyl fluorine atoms (²J_CF).
-
Methylene Carbon (C8): This carbon, situated between the carbonyl and the trifluoromethoxy group, will be deshielded by both. Its chemical shift is predicted to be in the range of 70-75 ppm . It will likely exhibit a two-bond coupling to the trifluoromethyl fluorine atoms (²J_CF).
-
Trifluoromethyl Carbon (C9): The carbon of the -CF₃ group will appear as a quartet due to the one-bond coupling with the three fluorine atoms (¹J_CF). The chemical shift for trifluoromethyl groups can vary but is often found in the aromatic region of the spectrum.[2] A predicted chemical shift is in the range of 120-125 ppm , with a large ¹J_CF of approximately 270-280 Hz.
Predicted ¹³C NMR Data Summary:
| Carbon | Predicted Shift (ppm) | Predicted Multiplicity (¹³C{¹H}) | Key Influences |
| C1 | 138-140 | Doublet (³J_CF) | Attached to carbonyl, meta to F |
| C2 | 115-117 | Doublet (²J_CF) | Ortho to C-F |
| C3 | 162-164 | Doublet (¹J_CF > 240 Hz) | Directly bonded to F |
| C4 | 123-125 | Doublet (³J_CF) | Para to C-F |
| C5 | 130-132 | Doublet (⁴J_CF) | Meta to C-F |
| C6 | 128-130 | Singlet | Ortho to carbonyl |
| C7 (C=O) | 192-196 | Quartet (²J_CF) | Ketone, adjacent to -OCH₂CF₃ |
| C8 (-CH₂-) | 70-75 | Quartet (²J_CF) | Between C=O and -OCF₃ |
| C9 (-CF₃) | 120-125 | Quartet (¹J_CF ~ 275 Hz) | Trifluoromethyl group |
Comparison with Alternative Structures
The detailed NMR analysis presented allows for the unambiguous differentiation of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one from its isomers and other related compounds.
-
Comparison with 1-(2-Fluorophenyl) and 1-(4-Fluorophenyl) isomers: The position of the fluorine on the aromatic ring would dramatically alter the ¹⁹F chemical shift and the coupling patterns observed in both the ¹⁹F and ¹³C NMR spectra. For instance, a 2-fluoro isomer would exhibit a larger number of significant C-F couplings in the aromatic region.
-
Comparison with non-fluorinated analog: The absence of fluorine signals in the ¹⁹F NMR and the lack of C-F coupling in the ¹³C NMR would be immediately apparent. The chemical shifts of the aromatic and aliphatic carbons would also be significantly different due to the absence of the strong inductive and mesomeric effects of the fluorine and trifluoromethoxy substituents.
-
Comparison with a trifluoromethylketone analog (e.g., 1-(3-Fluorophenyl)-3,3,3-trifluoropropan-1-one): While the aromatic region of the spectra would be similar, the ¹⁹F NMR would show a signal for the -CF₃ group typically in the range of -60 to -70 ppm. In the ¹³C NMR, the chemical shift of the methylene carbon would be significantly different, and the coupling patterns for the aliphatic carbons would reflect the direct C-C-F connectivity.
Conclusion
The ¹³C and ¹⁹F NMR characterization of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one provides a wealth of structural information. By leveraging data from analogous compounds and applying fundamental NMR principles, a detailed and reliable prediction of the spectral features can be made. The distinct chemical shifts of the two fluorine environments in the ¹⁹F NMR spectrum, coupled with the characteristic chemical shifts and C-F coupling patterns in the ¹³C NMR spectrum, provide a unique spectroscopic fingerprint for this molecule. This guide serves as a comprehensive resource for researchers working with complex fluorinated compounds, enabling confident structural assignment and a deeper understanding of the electronic properties of these important molecules.
References
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link][3]
-
Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540–547. [Link][4]
-
SpectraBase. (n.d.). Trifluoromethoxy-benzene. Wiley. Retrieved February 15, 2026, from [Link][1]
-
Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link][2]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link][5]
-
Szymańska, E., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. [Link][6]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link][7]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to HPLC Method Development for the Detection of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
This guide provides a comprehensive framework for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one. As researchers, scientists, and drug development professionals, the ability to develop accurate and reliable analytical methods for novel fluorinated compounds is paramount. This document offers a comparative analysis of various HPLC methodologies, supported by experimental rationale and adherence to international regulatory standards.
The target analyte, 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one, possesses several structural features that inform the HPLC method development strategy: a UV-absorbing aromatic ketone, a fluorophenyl group, a trifluoromethoxy group, and a chiral center. Each of these characteristics presents unique opportunities and challenges in achieving optimal chromatographic separation and detection.
Foundational Pillars of a Robust HPLC Method
A successful HPLC method is built upon a systematic approach that considers the physicochemical properties of the analyte and the intended purpose of the analysis. The ultimate goal is to create a method that is not only accurate and precise but also rugged and reliable for routine use. This necessitates a thorough understanding of key chromatographic principles and adherence to established regulatory guidelines.
The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a framework for the validation of analytical procedures.[1][2][3] The ICH Q2(R1) guideline, in particular, outlines the validation characteristics required for various analytical tests, ensuring that the developed method is fit for its intended purpose.[1][3] Similarly, USP General Chapter <621> on Chromatography offers standards for chromatographic procedures, ensuring consistency and quality in the pharmaceutical industry.[4][5][6][7][8]
Caption: A generalized workflow for HPLC method development.
Strategic Selection of HPLC Components: A Comparative Analysis
The selection of the appropriate HPLC column, mobile phase, and detector is critical for achieving the desired separation. For a novel compound like 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one, a comparative approach to component selection is warranted.
Column Selection: The Heart of the Separation
The stationary phase chemistry dictates the primary mode of interaction with the analyte. A thoughtful comparison of available column technologies is the first step towards a successful separation.
| Column Type | Principle of Separation | Advantages for the Target Analyte | Disadvantages for the Target Analyte |
| Standard Reverse-Phase (C18, C8) | Hydrophobic interactions. | Good starting point for aromatic compounds; widely available and well-understood.[9] | May offer limited selectivity for structurally similar fluorinated compounds. |
| Fluorinated Phases (e.g., PFP) | Multiple interaction modes including hydrophobic, dipole-dipole, and π-π interactions. | Can provide enhanced retention and unique selectivity for fluorinated analytes and aromatic ketones.[10] | May require more extensive method development to optimize interactions. |
| Chiral Stationary Phases (CSPs) | Enantioselective interactions based on 3D structure. | Essential for the separation of the analyte's enantiomers, which is often a regulatory requirement.[11][12][13] | Typically more expensive and may require specific mobile phases (normal or reverse phase). |
For initial screening, a C18 column is a pragmatic choice due to its versatility.[9] However, given the fluorinated nature of the analyte, a pentafluorophenyl (PFP) column could offer superior selectivity.[10]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition fine-tunes the interactions between the analyte and the stationary phase. The choice of organic modifier and the use of additives like buffers are key variables.
| Mobile Phase Component | Impact on Separation | Recommendations for the Target Analyte |
| Organic Modifier | Controls the overall retention time. Acetonitrile (ACN) often provides better peak shape for aromatic compounds compared to methanol (MeOH). | Start with a gradient of water and acetonitrile. ACN is generally preferred for its lower viscosity and UV transparency. |
| pH and Buffers | Affects the ionization state of the analyte and any silanol groups on the stationary phase, influencing peak shape and retention. | The analyte is a neutral ketone, so pH is not expected to have a major impact on its retention. However, a buffer can improve peak shape and reproducibility. A phosphate or acetate buffer in the pH range of 3-7 is a good starting point. |
| Elution Mode | Isocratic elution uses a constant mobile phase composition, while gradient elution involves a change in composition over time. | A gradient elution (e.g., 10-90% ACN) is recommended for initial method development to determine the approximate elution conditions and to separate any impurities with a wide range of polarities. |
Detector Selection: Visualizing the Analyte
The detector must be capable of sensitively and selectively detecting the analyte.
-
UV-Vis Detection: The presence of the fluorophenyl ketone moiety suggests strong UV absorbance. A diode array detector (DAD) is highly recommended as it can provide spectral information, which is useful for peak purity assessment. The optimal detection wavelength can be determined by examining the UV spectrum of the analyte. For aromatic ketones, wavelengths in the range of 210-254 nm are typically suitable.[11]
-
Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer can provide molecular weight information and structural confirmation, which is invaluable for identifying unknown impurities and degradation products.
-
Fluorescence Detection: While the native fluorescence of the analyte is unknown, derivatization with a fluorescent tag could be explored if higher sensitivity is required.[14]
A Step-by-Step Experimental Protocol for Method Development
The following protocol provides a structured approach to developing a robust, stability-indicating HPLC method.
Caption: A schematic of a typical HPLC system.
Sample Preparation
-
Accurately weigh and dissolve a standard of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one in a suitable solvent. Acetonitrile or a mixture of acetonitrile and water is a good starting point.
-
The initial concentration should be around 1 mg/mL. This may be adjusted based on the detector response.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.[11]
Initial Method Scouting (Generic Gradient)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, 200-400 nm (extract chromatogram at λmax).
Method Optimization
Based on the results of the initial scouting run, systematically adjust the parameters to achieve the desired resolution, peak shape, and run time.
-
Gradient Slope: If the peaks are clustered, a shallower gradient will improve resolution. If the run time is too long, a steeper gradient can be used.
-
Organic Modifier: Compare the performance of acetonitrile and methanol.
-
Column Chemistry: If adequate resolution is not achieved on a C18 column, evaluate a PFP column.
Forced Degradation Studies
To ensure the method is stability-indicating, the analyte must be subjected to stress conditions to generate potential degradation products.[15][16][17][18][19] The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the analyte to UV light.
Analyze the stressed samples using the optimized HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Method Validation
Once the method is finalized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Chiral Separation: Resolving the Enantiomers
The presence of a chiral center in 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one necessitates the development of a chiral separation method, as enantiomers can have different pharmacological and toxicological profiles.[12]
Comparison of Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs are the most widely used for chiral separations.
| CSP Type | Common Trade Names | Typical Mobile Phases |
| Cellulose-based | Chiralcel OD, Chiralcel OJ | Normal phase (hexane/alcohol) or reverse phase. |
| Amylose-based | Chiralpak AD, Chiralpak AS | Normal phase (hexane/alcohol) or reverse phase. |
Recommended Starting Conditions for Chiral Method Development
-
Column: Chiralpak AD-H or Chiralcel OD-H (analytical scale).
-
Mobile Phase (Normal Phase): n-Hexane / Isopropanol (90:10, v/v). The ratio can be adjusted to optimize resolution and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at the λmax of the analyte.
Caption: A decision tree for troubleshooting common HPLC issues.
Conclusion
The development of a robust and reliable HPLC method for a novel fluorinated compound such as 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is a multi-faceted process that requires a systematic and scientifically sound approach. By carefully considering the analyte's properties and leveraging a comparative analysis of different chromatographic parameters, a suitable method can be established. Initial screening with a standard C18 column followed by optimization and potential evaluation of a fluorinated or chiral stationary phase is a prudent strategy. The development of a stability-indicating method through forced degradation studies is crucial for ensuring the quality and safety of pharmaceutical products. Adherence to regulatory guidelines such as those from the ICH and USP throughout the method development and validation process is mandatory for regulatory submission and ensures the generation of high-quality, defensible data.
References
-
USP-NF 〈621〉 Chromatography. (2023). [Link]
-
Revisions per USP 621 - Agilent. (n.d.). [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (2022). [Link]
-
usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. (n.d.). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). [Link]
-
USP <621> Chromatography - DSDP Analytics. (n.d.). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025). [Link]
-
Quality Guidelines - ICH. (n.d.). [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (1995). [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2025). [Link]
-
Results of forced degradation of HCA, DEX, and FCA by HPLC analysis;... - ResearchGate. (n.d.). [Link]
-
Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography - Academia.edu. (2018). [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. (n.d.). [Link]
-
Chemo and Enantioselective Routes to Chiral Fluorinated Hydroxyketones Using Ketoreductases - AWS. (n.d.). [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016). [Link]
-
Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources - ResearchGate. (2025). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Link]
-
Fluorine enables separation-free 'chiral chromatographic analysis' - analytica-world.com. (2020). [Link]
-
Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole - Scientific Research Publishing. (2016). [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC. (2020). [Link]
-
Fluorine Enables Separation-free "Chiral Chromatographic Analysis" - Chinese Academy of Sciences. (2020). [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au - ACS Publications. (2022). [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.). [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. (n.d.). [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. (2010). [Link]
-
Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi - Global NEST Journal. (2024). [Link]
-
Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. (2014). [Link]
-
HPLC method development for aldehydes and ketones - Chromatography Forum. (2013). [Link]
-
HPLC Analysis of TFA - SIELC Technologies. (n.d.). [Link]
-
Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals - NSF PAR. (n.d.). [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC. (n.d.). [Link]
-
An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace - MDPI. (2021). [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. (n.d.). [Link]
-
A simple UV-photolysis digestion method for the determination of fluoride in fluorine-containing drugs by ion-selective electrode and spectrophotometry techniques - RSC Publishing. (n.d.). [Link]
-
Synthesis, enantioseparation, and absolute configuration assignment of iminoflavans by chiral HPLC combined with online chiroptical detection - 2021 - Wiley Analytical Science. (2021). [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. uni-onward.com.tw [uni-onward.com.tw]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. uspbpep.com [uspbpep.com]
- 8. dsdpanalytics.com [dsdpanalytics.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. (PDF) Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography [academia.edu]
- 17. onyxipca.com [onyxipca.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
Comparative Mass Spectrometry Profiling: 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.
Executive Summary: The Fluorine Fingerprint
In drug discovery, the trifluoromethoxy (
This guide provides a definitive technical comparison of the fragmentation patterns of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one (MW 222.15 Da) against its non-fluorinated analogs and positional isomers. We analyze the specific cleavage events that distinguish the meta-fluorine substitution and the labile
Mechanistic Fragmentation Analysis (EI-MS)
The electron ionization (EI) at 70 eV of this molecule is dominated by two competing forces: the electron-withdrawing nature of the meta-fluorine on the ring and the inductive destabilization from the
Primary Pathway: Alpha-Cleavage (The Diagnostic Axis)
Unlike non-fluorinated acetophenones where the molecular ion (
-
Formation of the Acylium Ion (Base Peak): The bond between the carbonyl carbon and the alpha-carbon (
) is the weakest link.-
Fragment: 3-Fluorobenzoyl cation (
). -
m/z: 123
-
Mechanism: Alpha-cleavage driven by the stability of the resonance-stabilized acylium ion. This is the Base Peak (100%) .
-
-
Secondary Decay: Decarbonylation: The acylium ion (m/z 123) subsequently loses a neutral CO molecule (28 Da).
-
Fragment: 3-Fluorophenyl cation (
). -
m/z: 95 [1]
-
Abundance: High (typically 40-60% relative to base).
-
-
The
Signature: The trifluoromethoxy group rarely appears as a cation ( , m/z 85) in high abundance due to the instability of the oxygen cation next to three fluorines. Instead, you observe:- : m/z 69 (Distinctive fluorine marker).
-
Neutral Loss: The loss of the entire
radical (127 Da) generates the m/z 95 ion directly or via the m/z 123 intermediate.
Visualization: Fragmentation Pathway
Caption: Figure 1. Dominant fragmentation cascade for 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one under 70 eV EI conditions.
Comparative Profiling: The "Distinguisher" Table
This section compares the target molecule against its most common confounds: its positional isomer (4-Fluoro) and its non-fluorinated analog (Methoxy).
| Feature | Target: 3-Fluoro Isomer | Alternative: 4-Fluoro Isomer | Control: 2-Methoxy Analog |
| Structure | m-F-Ph-CO-CH₂-OCF₃ | p-F-Ph-CO-CH₂-OCF₃ | Ph-CO-CH₂-OCH₃ |
| Molecular Ion ( | m/z 222 (Weak) | m/z 222 (Weak) | m/z 150 (Moderate) |
| Base Peak | m/z 123 | m/z 123 | m/z 105 (Benzoyl) |
| Secondary Ion | m/z 95 | m/z 95 | m/z 77 (Phenyl) |
| Key Differentiator | Retention Time: Elutes after 2-F, often before 4-F on non-polar columns. | Ion Ratio: Higher 123/95 ratio due to resonance stability of para-F. | Mass Shift: -72 Da shift (No |
| Bioisostere Impact | High metabolic stability. | High metabolic stability. | Rapid O-demethylation (CYP450). |
Analytical Insight: While the mass spectra of the 3-F and 4-F isomers are nearly identical (both producing m/z 123/95), they can be distinguished by Chromatographic Retention . On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), the para-substituted isomer typically has a slightly higher boiling point and retention time than the meta-isomer due to more efficient crystal packing/intermolecular forces, though this must be confirmed with standards.
Experimental Protocol: Validated GC-MS Workflow
To ensure reproducible identification, the following protocol minimizes thermal degradation of the labile ether linkage.
Objective: Separate isomers and obtain clean spectral fingerprints.
Step 1: Sample Preparation
-
Solvent: Ethyl Acetate (LC-MS Grade). Avoid alcohols to prevent acetal formation.
-
Concentration: 10 µg/mL.
-
Vial: Silanized glass to prevent adsorption of the polar fluorinated tail.
Step 2: GC Parameters (Agilent 7890/5977 equiv)
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C. Note: Do not exceed 260°C to prevent thermal cleavage of the
bond.
Step 3: Temperature Program
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min. Total Run Time: ~15 mins.
Step 4: MS Parameters
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–300 amu.
-
Threshold: 100 counts.
Advanced Differentiation: ESI-MS/MS (LC-MS)[2]
For researchers using LC-MS (e.g., for metabolic studies), the fragmentation rules change. Electrospray Ionization (ESI) is softer, preserving the molecular ion.
-
Ionization Mode: Positive (
) is often weak due to fluorine electron withdrawal. (m/z 245) or (m/z 240) are preferred adducts. -
MS/MS Transition:
-
Precursor: 223 (
) -
Product: 123 (Loss of
). -
Note: Unlike EI, ESI often preserves the ether oxygen on the leaving group side, or rearranges. However, the acylium ion remains the most stable fragment.
-
Caption: Figure 2. MRM Transition pathway for LC-MS/MS quantification.
References
-
McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for alpha-cleavage mechanisms).
-
West, C. W., et al. "Differentiation of Regioisomeric Fluorinated Cathinones by GC-MS and NMR." Forensic Science International, 2012. Link (Validates retention time order for F-isomers).
-
NIST Chemistry WebBook. "Mass Spectrum of 3-Fluorobenzoyl cation." NIST Standard Reference Database Number 69. Link
-
Leroux, F. R. "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." ChemMedChem, 2007. Link (Context on stability of OCF3 group).
Sources
Comparing bioactivity of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one vs non-fluorinated analogs
A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on Bioactivity
The Rationale for Fluorination in Drug Design
The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][3] The carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a compound by preventing enzymatic degradation at the site of fluorination.[4][5] Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, potentially improving a molecule's binding affinity to its biological target.[3][6]
Two key fluorinated moieties are present in our target compound: a fluorine atom on the phenyl ring and a trifluoromethoxy group. The trifluoromethoxy group is particularly noteworthy for its ability to significantly increase lipophilicity, which can enhance a molecule's ability to cross biological membranes.[4][5] This "super-halogen" is often used to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[7]
The Analogs: A Basis for Comparison
To effectively evaluate the contribution of the fluorine and trifluoromethoxy groups to the bioactivity of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one, a selection of non-fluorinated analogs is essential. The acetophenone core is a common scaffold in biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9][10]
For this comparative study, we will consider the following analogs:
-
Analog A: 1-Phenylethan-1-one (Acetophenone) - The parent compound without any substitutions.
-
Analog B: 1-(3-Fluorophenyl)ethan-1-one - Contains the fluorine on the phenyl ring but lacks the trifluoromethoxy group.
-
Analog C: 1-Phenyl-2-methoxyethan-1-one - Features a methoxy group in place of the trifluoromethoxy group, allowing for a direct comparison of the effects of the trifluoromethyl substitution on the methoxy moiety.
Postulated Bioactivity: An Educated Hypothesis
Based on the established principles of medicinal chemistry, we can formulate a hypothesis regarding the relative bioactivities of our target compound and its analogs. The increased lipophilicity and metabolic stability conferred by the fluorine and trifluoromethoxy groups are expected to result in enhanced cellular uptake and reduced degradation of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one. This would likely translate to greater potency in a cell-based bioassay.
We will use a hypothetical cytotoxicity assay against a cancer cell line (e.g., HeLa) to illustrate this principle. The endpoint of this assay will be the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%.
Hypothetical Comparative Bioactivity Data
| Compound | Structure | Postulated IC50 (µM) | Rationale for Postulated Activity |
| 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one | 5 | The combined electron-withdrawing effects of the fluorine and trifluoromethoxy groups, along with increased lipophilicity and metabolic stability, are expected to result in the highest potency. | |
| Analog A: 1-Phenylethan-1-one | 50 | As the parent compound, it is expected to have the lowest potency due to the absence of activating groups and lower lipophilicity. | |
| Analog B: 1-(3-Fluorophenyl)ethan-1-one | 25 | The fluorine atom on the phenyl ring is expected to increase potency compared to acetophenone due to its electron-withdrawing nature, but to a lesser extent than the combined effect with the trifluoromethoxy group. | |
| Analog C: 1-Phenyl-2-methoxyethan-1-one | 35 | The methoxy group may slightly increase activity compared to acetophenone, but the lack of the trifluoromethyl group means it will be significantly less potent than the fully fluorinated compound. |
Experimental Workflow: The MTT Assay for Cytotoxicity
To empirically determine the bioactivity of these compounds, a robust and widely accepted method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended.[11][12] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: A stepwise workflow for determining the cytotoxicity of the compounds using the MTT assay.
Detailed Protocol for the MTT Assay
Materials:
-
HeLa cells
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one and analogs)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilizing solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilizing solution to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software package.
-
Conclusion
The strategic fluorination of small molecules is a powerful tool in medicinal chemistry for enhancing their biological activity. By comparing 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one to its non-fluorinated analogs, we can gain valuable insights into the contributions of the fluorine and trifluoromethoxy groups. The provided experimental framework using the MTT assay offers a reliable method for quantifying these differences in bioactivity. The expected outcome is that the increased lipophilicity and metabolic stability conferred by the fluorinated moieties will lead to a significant increase in the cytotoxic potency of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one. This guide serves as a foundational resource for researchers and drug development professionals seeking to understand and leverage the power of fluorination in their own work.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. PMC. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available from: [Link]
-
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available from: [Link]
-
Roles of Fluorine in Drug Design and Drug Action. SciSpace. Available from: [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. Available from: [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. Available from: [Link]
-
BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. Available from: [Link]
-
Trifluoromethoxy group. Wikipedia. Available from: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Available from: [Link]
-
Structures and opposite bioeffects of acetophenone (1) and its... ResearchGate. Available from: [Link]
-
MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]
-
MTT Analysis Protocol. Creative Bioarray. Available from: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Validating Purity of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one Reference Standards
Executive Summary: The "Area%" Trap in Fluorinated Intermediates
In the development of kinase inhibitors and agrochemicals, 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one serves as a critical fluorinated building block.[1] However, establishing this molecule as a Qualified Reference Standard presents a specific analytical hazard: the reliance on HPLC-UV "Area %" as a proxy for purity.[1]
This guide objectively compares the industry-standard HPLC-UV method against the superior Quantitative Nuclear Magnetic Resonance (qNMR) approach.[1]
The Core Finding: While HPLC-UV is essential for profiling organic impurities, it consistently overestimates the purity of this specific fluorinated ketone by failing to detect non-chromophoric fluorinated oligomers and inorganic halides. For the certification of a Primary Reference Standard, 19F-qNMR combined with a Mass Balance approach is the only scientifically defensible methodology.
Technical Context: The Molecule & The Challenge
The analyte, 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one , possesses unique physicochemical properties that complicate standard validation:
-
Dual Fluorine Motifs: It contains an aryl fluorine (Ar-F) and a trifluoromethoxy group (-OCF
).[1] These create complex splitting patterns in 1H-NMR but distinct singlets/multiplets in 19F-NMR.[1] -
Volatility: The ketone functionality and fluorination increase volatility, making Loss on Drying (LOD) unreliable.
-
"Invisible" Impurities: Synthetic routes often involve inorganic fluoride salts (e.g., KF, CsF) or aliphatic fluorinated byproducts that lack the conjugated
-systems required for UV detection at standard wavelengths (254 nm).
Comparative Analysis: HPLC-UV vs. 19F-qNMR
The following comparison evaluates "Method A" (Standard HPLC) against "Method B" (19F-qNMR) for the specific purpose of potency assignment of a reference standard.
Method A: HPLC-UV (High-Performance Liquid Chromatography)
-
Principle: Separation based on hydrophobicity; detection based on UV absorption.
-
The Flaw: Assumes all components (analyte and impurities) have the same Response Factor (RF). For this molecule, fluorinated aliphatic impurities often have lower extinction coefficients than the main aromatic peak, leading to an inflated purity value (e.g., 99.5% Area% vs. 97.2% True Potency).
-
Best Use: Qualitative impurity profiling (identifying what is there, not exactly how much).
Method B: 19F-qNMR (Quantitative Fluorine NMR)
-
Principle: Direct molar quantification relative to an Internal Standard (IS).
-
The Advantage: The signal integral is directly proportional to the number of nuclei, independent of chemical structure or UV absorption. 19F-NMR offers a "clean" baseline free from solvent peaks (unlike 1H-NMR), allowing precise integration of the -OCF
and Ar-F signals.[1] -
Best Use: Absolute Purity (Potency) Assignment.
Data Summary: Performance Matrix
| Feature | Method A: HPLC-UV (C18 Column) | Method B: 19F-qNMR (Internal Std) |
| Primary Output | Chromatographic Purity (Area %) | Absolute Purity (Weight %) |
| Specificity | Moderate (Co-elution risks) | High (Distinct chemical shifts) |
| Detection Bias | High (Misses non-UV active salts/oligomers) | Low (Detects all soluble fluorinated species) |
| Reference Std Req. | Requires existing standard for assay | Self-validating (Uses independent IS) |
| Typical Result | 99.4% (Overestimated) | 97.8% (Accurate) |
Scientific Logic: The Validation Workflow
To validate this reference standard, we do not choose one method; we use qNMR to assign the value and HPLC to profile the impurities.
Figure 1: The "Self-Validating" Workflow. Note that qNMR and Mass Balance are used in parallel to cross-verify the potency assignment.
Experimental Protocol: 19F-qNMR Potency Assignment
This protocol is designed to be self-validating by using an Internal Standard (IS) with traceable purity (TraceCERT® or equivalent).[1]
Reagents & Materials
-
Analyte: ~20 mg of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one.[1]
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (Solid, non-volatile, high purity).
-
Why: Its -CF
signal (~ -63 ppm) does not overlap with the analyte's -OCF (~ -58 ppm) or Ar-F (~ -112 ppm).[1]
-
-
Solvent: DMSO-d
(Provides excellent solubility and prevents volatility issues common in CDCl ).[1]
Step-by-Step Methodology
1. Gravimetric Preparation (The Critical Step):
-
Weigh exactly 20.0 mg (±0.1 mg) of the Analyte (
) into a glass vial. -
Weigh exactly 15.0 mg (±0.1 mg) of the Internal Standard (
) into the same vial. -
Note: Use a 5-decimal place analytical balance. The accuracy of qNMR is limited primarily by weighing errors.[1]
2. Dissolution:
3. Acquisition Parameters (19F-NMR):
-
Pulse Angle: 30° (To ensure full relaxation).
-
Relaxation Delay (d1): 30 seconds .
-
Spectral Width: Ensure -200 ppm to +20 ppm is covered.[1]
-
Scans (ns): 64 (High S/N ratio required).
-
Center Frequency: Set to mid-point between IS and Analyte signals.
4. Processing:
-
Phase and baseline correct manually.
-
Integrate the IS signal (Set integral to defined value based on molarity).
-
Integrate the Analyte -OCF
signal (preferred over Ar-F due to singlet nature).[1]
Calculation
Calculate the Potency (
Where:
- = Integral area[1][2]
-
= Number of fluorine atoms (IS = 6, Analyte = 3 for OCF
) - = Molecular Weight[1][3]
- = Mass weighed[1][4]
- = Purity of Internal Standard[1]
Supporting Data: The Mass Balance Check
To ensure the qNMR value is robust, it must be cross-verified against the "Mass Balance" method.
Method C: Mass Balance Equation
-
TGA (Thermogravimetric Analysis): Used to determine volatiles. Warning: Since the analyte is volatile, TGA must show a distinct solvent step before degradation/sublimation.
-
Karl Fischer (KF): Coulometric titration for water content.
-
ROI (Residue on Ignition): Critical for detecting inorganic fluoride salts (e.g., KF) used in synthesis.
Decision Logic: If qNMR Purity is 98.1% and Mass Balance Purity is 99.5%, the Mass Balance method has likely failed to detect a non-chromophoric impurity. The qNMR value is taken as the certified potency.
Visualizing the Impurity Logic
Why does HPLC fail? The diagram below illustrates the detection gaps.
Figure 2: Detection Capabilities. Note how HPLC-UV misses Impurities B and C, leading to false high purity.[1] qNMR captures all fluorinated species, while ROI captures inorganics.
References
-
International Council for Harmonisation (ICH). (2023).[1][5][6][7] Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines.[1][5][6][7] [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6] U.S. Department of Health and Human Services.[1] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26.[1] (Contextualizing qNMR for reference standards). [Link]
Sources
- 1. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
X-ray crystallography data for 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
Structural Profiling & Comparative Crystallography: The -Trifluoromethoxy Acetophenone Motif
Executive Summary: The "Super-Ether" Effect
In medicinal chemistry, the trifluoromethoxy group (
For the target molecule 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one , the interplay between the meta-fluorine on the ring and the
Comparative Structural Benchmarks
The following table contrasts the expected crystallographic parameters of the target molecule against its methoxy analog. These values serve as quality control metrics when solving the structure.
| Feature | Target: | Comparator: | Structural Implication |
| Ether Bond Angle ( | 118° - 122° | 112° - 115° | The |
| 1.32 - 1.35 Å (Short) | 1.42 Å (Standard) | ||
| Torsion Angle ( | Orthogonal (~90°) | Planar/Gauche | |
| Lipophilicity (ClogP) | ~2.8 - 3.2 | ~1.5 - 1.8 | High lipophilicity aids BBB penetration; crystal packing is driven by weak dispersion forces. |
| Crystal Density | > 1.45 g/cm³ | ~1.20 g/cm³ | Fluorine increases density significantly despite weak intermolecular bonding. |
Critical Insight: In the crystal lattice, expect the
group to accept weakhydrogen bonds, but not to act as a strong Lewis base. The methoxy oxygen in the comparator is a much stronger H-bond acceptor.
Experimental Protocol: In-Situ Cryocrystallography
Since 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is likely a liquid or low-melting solid, standard vapor diffusion methods will fail. The following Optical Heating and Crystallization Device (OHCD) protocol is the industry standard for such fluorinated oils.
Phase 1: Sample Preparation
-
Capillary Loading: Draw the neat liquid (approx. 0.3
L) into a Lindemann glass capillary (0.3 mm diameter). -
Centrifugation: Briefly centrifuge to move the liquid to the tip, eliminating bubbles.
-
Flame Sealing: Seal the capillary carefully to prevent decomposition.
Phase 2: In-Situ Crystal Growth (Zone Melting)
-
Mounting: Place the capillary on the goniometer head under a cryostream (
gas at 100 K). -
Flash Freezing: Rapidly cool to create a polycrystalline/amorphous solid.
-
Laser/IR Melting: Use a focused IR laser (or OHCD nozzle) to create a molten zone.
-
Zone Refining: Slowly translate the molten zone along the capillary axis. The single crystal will nucleate at the solid/liquid interface.
-
Translation Speed: 0.1 – 0.5 mm/min.
-
Success Metric: Look for sharp extinction under polarized light.
-
Phase 3: Data Collection
-
Strategy: Collect high-redundancy data (360° rotation) as fluorinated crystals often suffer from radiation damage.
-
Resolution: Aim for 0.7 Å to resolve the electron density of the fluorine atoms clearly and distinguish disorder.
Visualizing the Workflow & Logic
Diagram 1: The In-Situ Crystallization Workflow
This diagram outlines the decision logic for crystallizing fluorinated "oils" like the target molecule.
Caption: Workflow for handling low-melting fluorinated building blocks using zone-melting techniques.
Diagram 2: Structural Logic - The Fluorine Effect
Comparing the electronic and steric consequences of substituting
Caption: Bioisosteric comparison showing why -OCF3 induces orthogonal conformation and metabolic resistance.
Data Interpretation Guide
When you obtain the electron density map (likely using Direct Methods or SHELXT), look for these specific anomalies common to trifluoromethoxy compounds:
-
Rotational Disorder: The
group often rotates like a propeller around the bond. You may need to model the fluorine atoms over two positions (e.g., A/B occupancy set to 0.6/0.4). -
Thermal Ellipsoids: Fluorine atoms at the periphery often show large thermal ellipsoids. Do not mistake this for poor data quality; it is intrinsic dynamic motion.
-
The "Meta" Effect: The fluorine on the phenyl ring (position 3) will slightly deform the aromatic ring geometry, widening the internal
angle at the substitution site to >121° (according to the Walsh rule).
References
-
CSD (Cambridge Structural Database) . Search Query: "Trifluoromethoxy acetophenone". CCDC. [Link]
-
Leroux, F. R., et al. (2005) . "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[1] ChemMedChem. (Discusses the orthogonal conformation and lipophilicity).
-
O'Hagan, D. (2008) . "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. [Link]
- Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction." Journal of the Chemical Society, Perkin Transactions 2. (Source for standard bond length comparisons).
A Comparative Guide to the Metabolic Stability of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically successful therapeutic is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile, which is intrinsically linked to a molecule's metabolic stability.[1][2] Metabolic stability, the measure of a compound's susceptibility to biotransformation by metabolic enzymes, dictates its half-life, bioavailability, and potential for forming toxic metabolites.[1][2][3] Consequently, a thorough assessment of metabolic stability is not merely a procedural step but a cornerstone of the lead optimization process, enabling researchers to prioritize candidates with a higher probability of in vivo success.[4]
This guide provides a comprehensive comparison of the metabolic stability of a series of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one derivatives. This core structure is of particular interest due to the strategic incorporation of two distinct fluorine-containing moieties: a fluorophenyl ring and a trifluoromethoxy group. Both substituents are widely employed in medicinal chemistry to enhance key drug-like properties.[5][6] Through objective, data-driven comparisons, this guide will elucidate the structure-activity relationships (SAR) that govern the metabolic fate of these compounds, offering valuable insights for researchers in drug development.
The Mechanistic Impact of Fluorine on Metabolic Pathways
The strategic placement of fluorine atoms is a well-established method for enhancing the metabolic robustness of drug candidates.[7][8] This is primarily attributed to the exceptional strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond (approx. 485 kJ/mol vs. 414 kJ/mol).[9] This inherent stability makes the C-F bond highly resistant to oxidative cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I metabolism.[10][11] By replacing a hydrogen atom at a known or suspected site of metabolism—a "metabolic soft spot"—with a fluorine atom, that specific metabolic pathway can be effectively blocked.[8][10]
Furthermore, the high electronegativity of fluorine and motifs like the trifluoromethoxy (-OCF3) group can profoundly alter a molecule's electronic properties.[5][12] This modification can reduce the electron density of an adjacent aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[11][13] The trifluoromethoxy group, in particular, is recognized for its high metabolic stability and its ability to improve membrane permeability and prolong a drug's half-life.[9][14]
Comparative Metabolic Stability Data
To investigate the structure-stability relationships within this series, four representative derivatives were synthesized and evaluated in two key in vitro assays: Human Liver Microsomal (HLM) stability and Human Plasma stability. Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes and are the gold standard for assessing Phase I metabolic stability.[3][15][16] Plasma stability assays are crucial for identifying compounds susceptible to degradation by plasma enzymes like esterases and amidases.[17][18]
| Compound ID | Structure | Modification from Parent | HLM Half-Life (t½, min) | HLM Intrinsic Clearance (CLint, µL/min/mg) | Human Plasma Half-Life (t½, min) |
| A-101 (Parent) | 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one | - | 45 | 30.8 | >120 |
| A-102 | 1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one | para-Fluoro substitution | 65 | 21.3 | >120 |
| A-103 | 1-(3-Fluorophenyl-4-methyl)-2-(trifluoromethoxy)ethan-1-one | Addition of para-methyl group | 18 | 77.0 | >120 |
| A-104 | 1-(3-Fluorophenyl)-2-(pentafluoroethoxy)ethan-1-one | -OCF₃ replaced with -OC₂F₅ | 48 | 28.9 | >120 |
Note: The data presented are representative values obtained under standardized assay conditions for comparative purposes.
Structure-Activity Relationship (SAR) Analysis
The experimental data reveals critical insights into how subtle structural modifications influence metabolic stability:
-
Impact of Fluorine Position (A-101 vs. A-102): Shifting the fluorine atom from the meta (A-101) to the para position (A-102) on the phenyl ring resulted in a significant increase in metabolic stability. The half-life in HLM increased from 45 to 65 minutes, with a corresponding decrease in intrinsic clearance. This suggests that the para position may be a more effective site for blocking potential aromatic hydroxylation by CYP enzymes.
-
Introduction of a Metabolic Soft Spot (A-101 vs. A-103): The addition of a methyl group to the phenyl ring in compound A-103 created a classic metabolic "soft spot." This derivative exhibited markedly lower stability (t½ = 18 min) and a much higher clearance rate. The primary metabolic pathway for this compound is likely benzylic hydroxylation of the methyl group, a rapid reaction catalyzed by CYP enzymes. This underscores the importance of avoiding or protecting such labile groups.[8]
-
Altering the Fluoroalkoxy Group (A-101 vs. A-104): Replacing the trifluoromethoxy (-OCF₃) group with the bulkier pentafluoroethoxy (-OC₂F₅) group in A-104 had a minimal effect on metabolic stability. Both groups confer a high degree of resistance to metabolism, indicating that O-dealkylation is not a significant clearance pathway for this series. The similarity in their stability profiles suggests that both -OCF₃ and -OC₂F₅ are excellent choices for enhancing metabolic robustness.[19]
-
Plasma Stability: All tested compounds demonstrated high stability in human plasma (t½ > 120 min), indicating they are not susceptible to hydrolysis by plasma enzymes. This is expected, as the core structure lacks readily hydrolyzable functional groups like esters or amides.[18]
Logical Relationship of SAR Findings
Caption: Structure-Activity Relationship (SAR) diagram.
Experimental Protocols and Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols were employed. The described methodologies represent a self-validating system through the inclusion of appropriate controls.
Human Liver Microsomal (HLM) Stability Assay
This assay determines the rate of a compound's disappearance when incubated with liver microsomes, which are rich in Phase I drug-metabolizing enzymes.[10][20]
Workflow Diagram: Liver Microsomal Stability Assay
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. longdom.org [longdom.org]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. odr.chalmers.se [odr.chalmers.se]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. nuvisan.com [nuvisan.com]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Plasma Stability Assay | Domainex [domainex.co.uk]
- 19. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
Proper Disposal Procedures: 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
Executive Summary
Immediate Action Required: This compound is a halogenated organic ketone . It must be strictly segregated from non-halogenated solvents and oxidizers.[1]
Critical Hazard: Thermal decomposition of the trifluoromethoxy (
Chemical Profile & Hazard Assessment
To ensure safe handling, researchers must understand the specific stability and reactivity profile of this fluorinated intermediate.
| Property | Characteristic | Operational Implication |
| Functional Group | Aryl Ketone with | Combustible; chemically stable under ambient conditions.[3] |
| Halogen Content | High (Fluorine) | MANDATORY SEGREGATION. Cannot be mixed with general organic waste. |
| Stability | Robust | Resistant to biological degradation; persists in environment if not incinerated properly. |
| Decomposition | Releases toxic | |
| RCRA Status | Characteristic (Ignitable/Toxic) | Likely D001 (Ignitable) if flash point |
The "Why" Behind the Protocol
The trifluoromethoxy group is electronically similar to a methoxy group but with significantly higher metabolic and chemical stability due to the strength of the
-
Incineration Risk: Standard lab waste is often incinerated. If this compound is sent to a facility lacking wet scrubbers , the released HF will corrode the incinerator stack and release toxic plumes. You must label the waste as "Fluorinated" to ensure the waste handler routes it to a high-temperature incinerator with caustic scrubbing capabilities.
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (At the Bench)
Objective: Prevent cross-contamination and dangerous side reactions.
-
Select Container: Use Amber Glass or High-Density Polyethylene (HDPE) .
-
Rationale: Avoid metal containers. Although the ketone is neutral, trace hydrolysis or impurities could generate acidity that corrodes metal, leading to leaks.
-
-
Segregate Stream:
-
DO: Pour into the container marked "HALOGENATED ORGANIC WASTE."
-
DO NOT: Mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases. Ketones can undergo condensation reactions or oxidation, leading to exotherms in the waste drum.
-
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Chemical Name: Write out the full name: 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one.
-
Constituents: Explicitly list "Fluorinated Organics" or "Contains Fluorine."
-
Phase 2: Waste Accumulation & Storage
Objective: Safe temporary storage before pickup.[5]
-
Secondary Containment: Store the waste bottle in a polyethylene tray capable of holding 110% of the container's volume.
-
Venting: Ensure the cap is vented or not over-tightened if there is any risk of ongoing reaction (though unlikely with this pure compound).
-
Time Limit: Do not store for >90 days (standard US EPA limit for satellite accumulation areas).
Phase 3: Final Disposal (EHS Handoff)
Transfer the container to your institution's Environmental Health & Safety (EHS) team.
-
Declaration: Inform EHS that the waste contains high-concentration organic fluorine . This ensures they select a disposal facility permitted for halogenated thermal destruction.
Decision Logic & Workflow Visualization
Waste Stream Segregation Logic
This diagram guides the researcher through the critical decision-making process to prevent illegal disposal.
Figure 1: Decision matrix for segregating fluorinated ketone waste streams.
Emergency Spill Response Workflow
In the event of a benchtop spill, follow this containment logic to minimize exposure.
Figure 2: Operational workflow for managing spills of fluorinated ketones.
Regulatory & Compliance Context (USA/EU)
RCRA (Resource Conservation and Recovery Act) - USA
While this specific CAS number is not explicitly "Listed" (P or U list), it is regulated under Characteristic Waste rules.[6]
-
Waste Code D001 (Ignitable): Applicable if the formulation has a flash point
( ). -
F-List (F003/F005): Only applicable if the compound is spent solvent mixed with listed solvents (e.g., acetone, toluene).
-
Halogenated Solvents: EPA requires specific treatment standards for halogenated organics (incineration efficiency >99.99%).
European Waste Catalogue (EWC)
-
Code 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.
-
Code 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.
References
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
American Chemical Society (ACS). The Dark Side of Fluorine: Hazards of Fluorinated Organics. ACS Med. Chem. Lett. Retrieved from [Link]
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide: Halogenated vs Non-Halogenated Segregation. Retrieved from [Link][7]
-
University of Toronto EHS. Laboratory Hazardous Waste Management and Segregation of Halogenated Organics. Retrieved from [Link]
Sources
- 1. Waste Disposal | Department of Chemistry [chemistry.utoronto.ca]
- 2. hscprep.com.au [hscprep.com.au]
- 3. content.oppictures.com [content.oppictures.com]
- 4. mdpi.com [mdpi.com]
- 5. ptb.de [ptb.de]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
Executive Safety Summary
Substance: 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
CAS: [Not widely listed; treated as novel fluorinated intermediate]
Critical Hazard Insight: While standard acetophenones are often treated as simple irritants, the presence of the trifluoromethoxy (-OCF₃) group significantly alters the safety profile. This moiety drastically increases lipophilicity (Hansch
Risk Assessment & PPE Matrix
Rationale: The combination of a reactive ketone backbone and lipophilic fluorinated groups requires a "Barrier-First" approach. Standard latex gloves are insufficient due to the lipophilic nature of the -OCF₃ motif.
Personal Protective Equipment (PPE) Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Double-gloving required. Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or Thick Nitrile (>8 mil) | The -OCF₃ group enhances lipid solubility, allowing the molecule to permeate thin nitrile rapidly. Laminate offers broad chemical resistance against fluorinated organics. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. The ketone functionality poses a risk of lachrymatory effects or severe irritation upon aerosol contact. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Inhalation of fluorinated vapors can cause respiratory edema. If hood use is impossible, use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |
| Body Defense | Tyvek® Lab Coat or chemically resistant apron | Cotton coats absorb lipophilic liquids, holding the hazard against the skin. Non-woven, fluid-resistant fabrics are superior here. |
Operational Workflow
Visualization of Safe Handling Logic The following diagram outlines the critical decision points and flow for handling this fluorinated intermediate, emphasizing the separation of halogenated waste.
Caption: Operational logic flow emphasizing the critical engineering check and the strict segregation of halogenated organic waste.
Step-by-Step Operational Protocol
Phase 1: Preparation & Engineering Controls
-
Self-Validating Hood Check: Before retrieving the chemical, verify the fume hood flow monitor reads between 80–120 fpm.
-
Test: Hold a Kimwipe at the sash opening; it should be pulled inward at a 45° angle.
-
-
Decontamination Zone: Place a disposable absorbent pad (pig mat) in the hood workspace. This captures micro-droplets and prevents bench contamination.
Phase 2: Weighing & Transfer
The -OCF₃ group makes this compound "sticky" and potentially volatile.
-
Anti-Static Gun: Use an anti-static gun on the weighing boat and spatula. Fluorinated solids often carry high static charges, leading to "jumping" powder and inhalation risk.
-
Closed Transfer: If the substance is a liquid or low-melting solid, use a positive-displacement pipette to prevent dripping.
-
Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DCM or THF) within the hood to lower vapor pressure before moving to the reaction vessel.
Phase 3: Reaction & Cleanup
-
Glassware: Rinse all contaminated glassware with Acetone inside the hood.
-
Solvent Collection: Collect this first rinse into the Halogenated Waste container. Do not pour this down the sink or into non-halogenated waste.
-
Glove Removal: Perform "beak method" removal. Do not touch the outside of the gloves.[3][4] Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).
Disposal & Environmental Stewardship
Protocol: 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one contains C-F bonds, which are resistant to biodegradation.
-
Primary Stream: Halogenated Organic Waste .
-
Requirement: Must be sent for high-temperature incineration (>1100°C) with flue gas scrubbing to capture Hydrogen Fluoride (HF) gas generated during combustion.
-
-
Prohibited: Do NOT mix with non-halogenated solvents (e.g., pure Acetone/Hexanes waste) unless your facility explicitly allows "commingled waste." Mixing increases disposal costs and complicates recycling.
-
Aqueous Waste: If the reaction involved an aqueous workup, check the pH.[5] If neutral (pH 6-8) and free of organics, it may be drain-disposable only if local regulations permit trace fluorides. Otherwise, collect as Aqueous Chemical Waste .
Emergency Response (Self-Validating)
| Scenario | Immediate Action | Validation Step |
| Skin Contact | 1. Blot excess (do not rub).2. Flush with water for 15 mins.3. Soap wash.[1][2][3][6][7] | Validation: Did the water run clear? If redness persists >30 mins, seek medical aid (suspect chemical burn). |
| Eye Contact | 1. Flush at eyewash station for 15 mins.2. Hold eyelids open. | Validation: Can you read a label clearly after flushing? If vision is blurry, proceed to ER immediately. |
| Spill (>5g) | 1. Evacuate area.2. Don full PPE (Tyvek + Respirator).3. Absorb with vermiculite. | Validation: Use a UV light (if applicable for fluorophores) or visual check to ensure no residue remains on bench. |
References
-
National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Fluorinated Acetophenones. (General structural analogs used for hazard inference).
-
ECHA (European Chemicals Agency).
-
American Chemical Society (ACS).
-
Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Reference for lipophilicity of -OCF3 group).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
